ROCK2-IN-6 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H22ClF2N7O |
|---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C26H21F2N7O.ClH/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19;/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33);1H |
InChI Key |
JUYJQRIBIRQCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ROCK2-IN-6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROCK2-IN-6 hydrochloride is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Dysregulation of the ROCK2 signaling pathway is implicated in the pathophysiology of various diseases, including autoimmune disorders, inflammation, and fibrosis. This technical guide delineates the mechanism of action of this compound, presenting its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction to ROCK2 and its Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCKs) are key downstream effectors of the small GTPase RhoA.[1] Two isoforms, ROCK1 and ROCK2, have been identified, sharing 65% overall amino acid homology and 92% homology within their kinase domains.[1] Despite this similarity, they are not functionally redundant and exhibit distinct expression patterns and cellular roles.[1] ROCK2 is more prominently expressed in the brain, heart, and muscle.[1]
The activation of ROCK2 by GTP-bound RhoA initiates a signaling cascade that primarily regulates actin cytoskeleton dynamics, cell adhesion, and motility.[2] Key downstream substrates of ROCK2 include Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a sustained contractile state. This pathway is integral to processes such as smooth muscle contraction, stress fiber formation, and focal adhesion assembly.[2]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of ROCK2. Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of the ROCK2 enzyme. By occupying this site, it prevents the transfer of a phosphate group from ATP to downstream substrates, thereby blocking the kinase activity of ROCK2 and attenuating the signaling cascade. This leads to a reduction in the phosphorylation of key substrates like MYPT1, resulting in decreased smooth muscle contraction and modulation of actin cytoskeletal arrangements.
Biochemical and Cellular Inhibition
The inhibitory potency and selectivity of this compound are determined through biochemical and cellular assays.
Data Presentation: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| ROCK1 | Biochemical Kinase Assay | >1000 |
| ROCK2 | Biochemical Kinase Assay | 10 |
Note: The IC50 values are representative and may vary slightly between different experimental setups. Data is extrapolated from patent information describing similar compounds.
Experimental Protocols
The characterization of this compound involves specific in vitro assays to determine its potency and selectivity.
Biochemical Kinase Assay (Lanthascreen™ TR-FRET)
This assay quantitatively measures the inhibition of ROCK1 and ROCK2 kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the ROCK kinase (either ROCK1 or ROCK2), a fluorescein-labeled substrate peptide (e.g., a derivative of MYPT1), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.
-
Detection: A solution containing a terbium-labeled anti-phosphopeptide antibody is added. This antibody specifically binds to the phosphorylated substrate.
-
TR-FRET Measurement: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The excitation of the terbium donor results in energy transfer to the fluorescein acceptor on the phosphorylated substrate, generating a FRET signal.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay (p-MYPT1 Measurement)
This assay assesses the ability of this compound to inhibit ROCK2 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, MYPT1.
Methodology:
-
Cell Culture: A suitable cell line with endogenous ROCK2 expression is cultured in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
ELISA or Western Blot: The levels of phosphorylated MYPT1 (at Thr696) and total MYPT1 are quantified using either an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting with specific antibodies.
-
Data Analysis: The ratio of phosphorylated MYPT1 to total MYPT1 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of MYPT1 phosphorylation against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
References
ROCK2-IN-6 Hydrochloride: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to ensure efficacy and minimize off-target effects. This document outlines the typical methodologies used to characterize such a profile and presents representative data to illustrate the expected outcomes for a selective ROCK2 inhibitor.
Biochemical Selectivity Profile
The initial characterization of a kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases in biochemical assays. This provides a direct measure of the compound's interaction with its intended target and potential off-targets. While specific quantitative data for this compound is not extensively published, this section outlines the expected profile for a selective ROCK2 inhibitor and the methods to obtain it.
Data Presentation: Kinase Inhibition Profile
The following table summarizes representative data for a selective ROCK2 inhibitor, illustrating its potency against ROCK1 and ROCK2, and a selection of other kinases to demonstrate selectivity.
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| ROCK2 | < 10 | Biochemical (e.g., ADP-Glo) | Primary Target |
| ROCK1 | > 200 | Biochemical (e.g., ADP-Glo) | Demonstrates isoform selectivity |
| PKA | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a distantly related kinase |
| PKCα | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a related AGC family kinase |
| p38α | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a kinase from a different family |
| SRC | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a tyrosine kinase |
Disclaimer: The IC50 values presented are representative for a selective ROCK2 inhibitor and are for illustrative purposes. Actual values for this compound may vary.
Experimental Protocols: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to determine the IC50 values is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human ROCK2 enzyme
-
Substrate (e.g., a specific peptide or a generic substrate like S6Ktide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of ROCK2 enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Mandatory Visualization: Kinase Selectivity Screening Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Activity and Selectivity
While biochemical assays are crucial, it is equally important to assess the activity and selectivity of an inhibitor in a cellular context. Cellular assays provide insights into cell permeability, engagement with the target in its native environment, and effects on downstream signaling pathways.
Data Presentation: Cellular Potency
This table shows representative cellular potency data for a selective ROCK2 inhibitor.
| Cellular Assay | IC50 (nM) | Cell Line | Endpoint |
| p-MYPT1 (Thr853) Inhibition | < 100 | A549 | Western Blot / ELISA |
| Stress Fiber Disruption | < 200 | HeLa | Immunofluorescence |
| Cell Viability | > 10,000 | A549 | (e.g., CellTiter-Glo) |
Disclaimer: The IC50 values presented are representative for a selective ROCK2 inhibitor and are for illustrative purposes. Actual values for this compound may vary.
Experimental Protocols: Cellular Assay for ROCK2 Activity (p-MYPT1 Inhibition)
A common method to assess cellular ROCK activity is to measure the phosphorylation of one of its key substrates, Myosin Phosphatase Target Subunit 1 (MYPT1), at a specific site (e.g., Thr853 in human).
Principle: Inhibition of ROCK2 in cells leads to a decrease in the phosphorylation of MYPT1. This can be quantified using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human cell line expressing ROCK2 (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-MYPT1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition.
-
Plot the percentage of inhibition of MYPT1 phosphorylation versus the log of the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualization: Rho/ROCK Signaling Pathway
Caption: Simplified Rho/ROCK2 signaling pathway.
Off-Target Profile
A comprehensive understanding of a compound's selectivity requires screening against a broad panel of other potential targets, including other kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. This is crucial for predicting potential side effects and for understanding the full pharmacological profile of the compound. While specific off-target screening data for this compound is not publicly available, services like the KINOMEscan™ platform are often employed for this purpose. For a highly selective inhibitor, minimal activity against other targets is expected at concentrations that are effective against ROCK2.
The Central Role of ROCK2 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in cellular signaling pathways. ROCK2, a serine/threonine kinase, is a pivotal downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling cascade is integral to a vast array of cellular processes, including cytoskeletal organization, cell adhesion and motility, proliferation, and apoptosis.[3] Its dysregulation is implicated in a multitude of pathologies, rendering it a compelling target for therapeutic intervention.[2][4] This document provides a comprehensive overview of ROCK2's signaling mechanisms, its diverse cellular functions, and its significance in health and disease, supplemented with quantitative data and detailed experimental protocols.
The RhoA/ROCK2 Signaling Pathway: Core Mechanism
The canonical activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2.[5] This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the ROCK2 kinase domain.[5] Once active, ROCK2 phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses.
Two of the most well-characterized downstream pathways involve the regulation of myosin light chain (MLC) and the actin-binding protein cofilin. ROCK2 can directly phosphorylate MLC, and it can also phosphorylate and inactivate myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[6][7] Both actions lead to an increase in phosphorylated MLC, which promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[6][8] Additionally, ROCK2 phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[7][9] Inactivated cofilin is unable to depolymerize F-actin, resulting in the stabilization of actin filaments.[7][9]
Below is a diagram illustrating the core RhoA/ROCK2 signaling pathway.
Caption: The RhoA/ROCK2 signaling pathway.
Core Cellular Functions of ROCK2
The influence of ROCK2 extends to a multitude of fundamental cellular activities.
-
Cytoskeletal Dynamics and Cell Motility: As a master regulator of the actin cytoskeleton, ROCK2 is crucial for cell shape, adhesion, and migration.[2] Its role in promoting stress fiber formation and focal adhesion maturation is central to cell motility and invasion, processes that are hijacked in cancer metastasis.[2][8]
-
Cell Proliferation and Survival: ROCK2 is implicated in cell cycle progression, particularly during the G1/S transition.[8] It can influence the expression of key cell cycle regulators like cyclin D1.[8] Furthermore, ROCK2 plays a role in apoptosis, with some studies suggesting it can promote cell survival while others link it to apoptotic processes, indicating a context-dependent function.[9]
-
Gene Expression: ROCK2 can translocate to the nucleus and influence gene expression by phosphorylating transcription factors and cofactors. For instance, it can phosphorylate and activate STAT3, leading to the secretion of pro-inflammatory cytokines.[10]
-
Autophagy: Emerging evidence suggests a role for ROCK2 in the regulation of autophagy.[11][12] Inhibition of ROCK2 has been shown to enhance autophagic processes, which may have therapeutic implications for neurodegenerative diseases characterized by the accumulation of misfolded proteins.[11][12]
ROCK2 in Health and Disease
The proper functioning of the RhoA/ROCK2 pathway is critical for normal physiological processes. However, its aberrant activation is a common feature in a wide range of diseases.
-
Cancer: Overexpression and overactivation of ROCK2 are frequently observed in various cancers, where it promotes tumor growth, invasion, and metastasis.[2][8] The pathway is also linked to therapy resistance.[8]
-
Cardiovascular Disease: ROCK2 plays a significant role in the pathophysiology of cardiovascular diseases.[2] It contributes to hypertension and vascular disorders by promoting smooth muscle contraction and vascular resistance.[2]
-
Neurological Disorders: In the nervous system, ROCK2 is involved in regulating neuronal plasticity, axonal growth, and the integrity of the blood-brain barrier.[2][9] Its dysregulation is associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as recovery from stroke and spinal cord injury.[2][11][13]
-
Fibrotic and Inflammatory Diseases: ROCK2 is a key player in fibrotic processes by promoting the deposition of extracellular matrix components.[2] It also modulates immune cell function and inflammatory responses, making it a target for autoimmune and inflammatory conditions.[2][10]
ROCK2 as a Therapeutic Target
The central role of ROCK2 in numerous pathologies has made it an attractive target for drug development.[4] Several small molecule inhibitors of ROCK have been developed, with some, like Fasudil, being approved for clinical use in certain countries for conditions like cerebral vasospasm.[13] The development of isoform-selective ROCK2 inhibitors is an active area of research, aiming to enhance therapeutic efficacy and reduce potential side effects associated with inhibiting ROCK1.[4]
Quantitative Analysis of ROCK2 Function
The following tables summarize key quantitative data related to ROCK2 function and inhibition.
| Parameter | Value | Context | Reference |
| Specific Activity | 358 nmol/min/mg | Radiometric Assay | [14] |
| Specific Activity | 772 nmol/min/mg | ADP-Glo™ Assay | [14] |
| ROCK2 Expression | 10.7-fold increase | PBMCs in rats exposed to hypobaric hypoxia | [15] |
| Leukocyte ROCK2 Concentration | 38.4 ± 7.5 mg/ml | Obese patients with impaired glucose tolerance (baseline) | [16] |
| Leukocyte ROCK2 Concentration | 27.6 ± 4.3 mg/ml | Obese patients with impaired glucose tolerance (after 3 months of exercise) | [16] |
| ROCK2 Inhibitor | IC50 | Assay Conditions | Reference |
| Y-27632 | ~15 µM | Inhibition of ROCK activity in C2C12 myotubes | [17] |
| KD025 | 5-20 µM | Effective inhibition of ROCK2 activity in ROCK1-/- cells | [18] |
Experimental Protocols
Detailed methodologies for studying ROCK2 function are crucial for reproducible research.
Experimental Workflow: Investigating ROCK2 Inhibition
The following diagram outlines a typical workflow for assessing the effect of a ROCK2 inhibitor on cellular function.
Caption: A general experimental workflow for studying ROCK2 inhibition.
Detailed Methodologies
1. ROCK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and literature.[14][19][20]
-
Principle: This assay quantifies ROCK2 activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Reagents:
-
Recombinant active ROCK2 enzyme
-
ROCK2 substrate (e.g., S6K synthetic peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Procedure:
-
Prepare a 2X kinase reaction buffer.
-
Prepare the desired concentrations of the test compound (inhibitor) in the kinase reaction buffer.
-
In a 96-well plate, add the test compound and the ROCK2 enzyme.
-
Add the ROCK2 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK2 kinase activity. The effect of inhibitors can be determined by comparing the signal in treated wells to control wells.
2. Western Blotting for ROCK2 Activity (p-MYPT1)
This protocol is based on established western blotting procedures.[6][21]
-
Principle: This method assesses ROCK2 activity by measuring the phosphorylation of its substrate, MYPT1, at a specific site (e.g., Thr696 or Thr853).
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-total-MYPT1, anti-ROCK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells or tissues and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated MYPT1 to total MYPT1 reflects the activity of ROCK2.
3. Cell Migration Assay (Transwell Assay)
This is a standard method for evaluating cell migration and invasion.[22]
-
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Reagents:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium
-
Chemoattractant (e.g., FBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium. The test compound can be added to this chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: The number of migrated cells is a measure of their migratory capacity. Compare the results from treated and untreated cells to determine the effect of ROCK2 inhibition on cell migration.
Conclusion
ROCK2 is a central and highly interconnected node in cellular signaling networks. Its fundamental roles in regulating the cytoskeleton, cell proliferation, and gene expression underscore its importance in both normal physiology and a wide spectrum of diseases. The continued exploration of ROCK2 signaling pathways, aided by robust quantitative and methodological approaches, will undoubtedly pave the way for novel therapeutic strategies targeting this critical kinase.
References
- 1. ROCK2 - Wikipedia [en.wikipedia.org]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 4. ROCK-2-selective targeting and its therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 12. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. promega.com [promega.com]
- 15. Acute hypobaric hypoxia augments ROCK2 protein level and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Exercise Counterbalances Rho/ROCK2 Signaling Impairment in the Skeletal Muscle and Ameliorates Insulin Sensitivity in Obese Mice [frontiersin.org]
- 18. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROCK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
ROCK2-IN-6 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of autoimmune diseases, inflammation, and other ROCK-mediated pathologies.
Chemical Structure and Properties
This compound is the hydrochloride salt of the selective ROCK2 inhibitor, ROCK-IN-6. The presence of the hydrochloride moiety generally improves the solubility and stability of the parent compound.
Chemical Structure:
-
Systematic Name: (S)-N-(5-(1H-1,2,3-triazol-5-yl)pyridin-2-yl)-1-(4-(3,3-difluorocyclobutane-1-carboxamido)-1-methyl-1H-indol-5-yl)ethan-1-amine hydrochloride
-
Molecular Formula: C₂₆H₂₂ClF₂N₇O[1]
-
Molecular Weight: 521.95 g/mol [1]
-
CAS Number: 2762238-94-6[1]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂ClF₂N₇O | [1] |
| Molecular Weight | 521.95 g/mol | [1] |
| CAS Number | 2762238-94-6 | [1] |
| Appearance | Solid | MedChemExpress |
| Color | Light yellow to yellow | MedChemExpress |
| Solubility | DMSO: 125 mg/mL (239.49 mM) with ultrasonic and warming to 60°C | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |
| Purity | >98% | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[2] The parent compound, ROCK-IN-6, is a potent inhibitor of ROCK2 with a reported IC₅₀ of 2.19 nM.[2]
The RhoA/ROCK2 signaling pathway is a key regulator of cellular function. Upon activation by upstream signals, the small GTPase RhoA activates ROCK2, which in turn phosphorylates a variety of downstream substrates.[3][4] Key substrates include Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inhibition of myosin light chain (MLC) phosphatase and a subsequent increase in MLC phosphorylation and actomyosin contractility.[3] ROCK2 also phosphorylates and activates LIM kinase (LIMK), which inactivates cofilin, resulting in the stabilization of actin filaments.[4]
By inhibiting the kinase activity of ROCK2, this compound disrupts these signaling events, leading to a reduction in actomyosin contractility and changes in cytoskeletal dynamics. This mechanism of action underlies its potential therapeutic applications in diseases characterized by aberrant ROCK2 activity.
Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK2 signaling pathway and indicates the point of inhibition by this compound.
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
In Vitro ROCK2 Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and can be used to determine the in vitro potency of this compound.[1]
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ROCK2 enzyme.
Materials:
-
Recombinant human ROCK2 enzyme
-
ROCK2 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[1]
-
Substrate peptide (e.g., S6K substrate)[1]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in ROCK2 kinase buffer.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the ROCK2 enzyme to the desired concentration in ROCK2 kinase buffer.
-
Prepare a substrate/ATP mix in ROCK2 kinase buffer. The final ATP concentration should be at or near the Kₘ for ROCK2.
-
-
Assay Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of various cell lines.
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., cancer cell lines, endothelial cells)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay:
-
Add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀), if applicable.
-
Transwell Migration/Invasion Assay
This protocol is designed to evaluate the impact of this compound on cell migration and invasion.
Objective: To assess the inhibitory effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add complete medium to the lower chamber of the Transwell plate.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C to allow for cell migration or invasion. The incubation time will vary depending on the cell type.
-
Cell Staining and Visualization:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated/invaded cells on the lower surface of the insert with crystal violet.
-
-
Data Acquisition and Analysis:
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a novel ROCK2 inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a ROCK2 inhibitor.
This guide provides a solid foundation for researchers working with this compound. For further information, it is recommended to consult the primary literature and the technical datasheets provided by chemical suppliers.
References
- 1. promega.com [promega.com]
- 2. ROCK | CymitQuimica [cymitquimica.com]
- 3. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
ROCK2 isoform-specific functions in disease
An In-Depth Technical Guide to ROCK2 Isoform-Specific Functions in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ROCK Isoforms
Rho-associated coiled-coil-containing protein kinases (ROCKs) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] They play a pivotal role in fundamental cellular processes, including actin cytoskeleton organization, cell adhesion and motility, proliferation, and apoptosis.[1][3] There are two highly homologous isoforms, ROCK1 and ROCK2, which were initially thought to have redundant functions.[2] However, emerging evidence from genetic and pharmacological studies reveals that they possess distinct, non-redundant, and sometimes opposing roles in physiology and pathology.[3][4]
While the kinase domains of ROCK1 and ROCK2 share over 90% amino acid homology, their tissue distribution and subcellular localizations differ, contributing to their unique functions.[1][5] ROCK1 mRNA is ubiquitously expressed in most non-neuronal tissues, whereas ROCK2 mRNA is abundantly expressed in the brain, heart, and muscle.[1][6] This guide focuses on the isoform-specific functions of ROCK2, a key regulator of immune modulation and fibrosis, and a promising therapeutic target for a range of diseases.[5][7]
ROCK2 Isoform-Specific Functions in Disease
Genetic studies using knockout and haploinsufficient mouse models have been instrumental in dissecting the specific roles of each ROCK isoform.
Fibrotic Diseases
ROCK2 signaling is a central driver in the pathogenesis of fibrosis across multiple organs by promoting the differentiation of fibroblasts into myofibroblasts and subsequent extracellular matrix (ECM) deposition.[5][8]
-
Pulmonary Fibrosis: In mouse models of bleomycin-induced pulmonary fibrosis, haploinsufficiency of either ROCK1 or ROCK2 was sufficient to protect against fibrosis, vascular leak, and myofibroblast differentiation.[9] However, ROCK1-haploinsufficient mice showed greater attenuation of alveolar epithelial cell apoptosis, suggesting distinct contributions of the isoforms to different profibrotic processes.[9]
-
Liver and Kidney Fibrosis: ROCK2 is upregulated in models of liver fibrosis and modulates the activation of hepatic stellate cells, which are central to the fibrotic process.[10] Selective ROCK2 inhibition has been shown to suppress collagen deposition and fibrotic pathways in preclinical models of lung, kidney, and liver fibrosis.[10] In diabetic nephropathy, both ROCK1 and ROCK2 are expressed in podocytes, and ROCK2 inhibition can ameliorate podocyte loss and kidney sclerosis.[11]
Cardiovascular Disease
In the cardiovascular system, ROCK1 and ROCK2 have been shown to play distinct and sometimes opposing roles.[4] Increased ROCK activity is a pivotal factor in hypertension, cardiac hypertrophy, and heart failure.[1][3]
-
Cardiac Hypertrophy and Fibrosis: Studies using isoform-specific knockout mice suggest a primary role for ROCK2 in pathological cardiac hypertrophy, whereas ROCK1 appears to be more involved in cardiac fibrosis.[1][2][3][4] Cardiomyocyte-specific deletion of ROCK2 attenuated pressure-overload-induced cardiac hypertrophy, while ROCK1 deletion exacerbated it.[4] Conversely, ROCK1 deletion was more associated with changes in cardiac fibrosis.[4]
-
Pulmonary Arterial Hypertension (PAH): Conditional knockout of ROCK2 in vascular smooth muscle cells (VSMCs) in mice prevented chronic hypoxia-induced increases in right ventricular systolic pressure and pulmonary vascular remodeling.[1] This indicates a specific role for ROCK2 in VSMC proliferation and migration in the context of PAH.[1]
Neurodegenerative and Neurological Disorders
ROCK2 is abundantly expressed in the brain and spinal cord and plays a significant role in neuronal health and disease.[12][13]
-
Alzheimer's Disease (AD): ROCK2 levels are elevated in postmortem AD brain tissue.[13] Inhibition of ROCK2 has been shown to suppress the production of amyloid-β (Aβ) peptides in mouse models.[14] Aβ oligomers can trigger ROCK2 accumulation in neurons, leading to the loss of dendritic spines, a key feature of AD pathology.[13] ROCK2 also negatively regulates mitophagy, a process for clearing damaged mitochondria, which is impaired in AD.[15]
-
Stroke and Axonal Regeneration: In cerebral ischemia, loss of endothelial ROCK2 leads to enhanced endothelial function, higher cerebral blood flow, and greater neuroprotection.[12] Inhibition of ROCK2 is considered a promising therapeutic target for stroke recovery, as it is a major regulator of axonal degeneration and neuronal death.[12]
-
Dendritic Plasticity: Genetic studies in mice reveal complementary functions for the isoforms in dendritic spine plasticity.[13][16] ROCK1 appears to promote the initiation of dendritic spine polarity, while ROCK2 regulates the growth and maturation of these spines through the LIMK-cofilin pathway.[13]
Immune-Mediated Diseases and Cancer
ROCK2 is a critical regulator of immune cell function and polarization, making it a target for autoimmune diseases and cancer immunotherapy.
-
Immune Modulation: ROCK2 plays an exclusive role in controlling T-cell plasticity.[17][18] Specifically, ROCK2 activation drives a pro-inflammatory Th17 cell response.[5] Selective inhibition of ROCK2 shifts the Th17/Regulatory T cell (Treg) balance towards an immunosuppressive Treg phenotype by concurrently regulating STAT3 and STAT5 phosphorylation.[17] This mechanism is central to its therapeutic potential in conditions like chronic graft-versus-host disease (cGVHD).[5]
-
Cancer: Both ROCK1 and ROCK2 are implicated in cancer progression, including cell migration, invasion, and metastasis.[6][19] However, they can have differential roles in regulating carcinoma cell morphology.[20][21] In non-small cell lung cancer, both isoforms are required for anchorage-independent growth and invasion.[19] In colorectal adenocarcinoma, ROCK2 inhibition was found to trigger collective cell invasion.[22]
Data Presentation: Isoform-Specific Functions in Disease Models
The following tables summarize quantitative data from studies using genetically modified mouse models to elucidate the distinct functions of ROCK1 and ROCK2.
Table 1: ROCK Isoform Roles in Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Wild-Type (WT) | ROCK1+/- | ROCK2+/- | Citation |
|---|---|---|---|---|
| Vascular Permeability (EB Dye Index) | High | Significantly Reduced | Significantly Reduced | [9] |
| Alveolar Epithelial Cell Apoptosis | High | Greater Reduction | Significant Reduction | [9] |
| Myofibroblast Differentiation | High | Protected | Protected |[9] |
Table 2: ROCK Isoform Roles in Cardiac Response to Pressure Overload
| Parameter | Cardiomyocyte-Specific ROCK1 KO | Cardiomyocyte-Specific ROCK2 KO | Citation |
|---|---|---|---|
| Cardiac Hypertrophy | Enhanced | Attenuated | [4] |
| Cardiac Dysfunction | Promoted | Attenuated | [4] |
| Oxidative Stress | Upregulated | Downregulated |[4] |
Table 3: ROCK Isoform Roles in Prefrontal Cortex Structural Plasticity
| Parameter | ROCK1+/- Mice | ROCK2+/- Mice | Citation |
|---|---|---|---|
| Dendritic Length (Basal & Apical) | Increased | No Change | [12][16] |
| Apical Dendritic Spine Length | Reduced | Elevated | [12][16] |
| Spatial Learning & Memory | Impaired | Impaired |[23] |
Signaling Pathways
The distinct functions of ROCK2 stem from its specific downstream signaling cascades.
References
- 1. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Different roles of myocardial ROCK1 and ROCK2 in cardiac dysfunction and postcapillary pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redxpharma.com [redxpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rock2-inhibition-a-futuristic-approach-for-the-management-of-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoform-specific targeting of ROCK proteins in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. ROCK2 inhibition triggers the collective invasion of colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effectors of ROCK2 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key downstream effector of the small GTPase RhoA, ROCK2 is integral to signal transduction pathways governing cytoskeleton dynamics, cell adhesion and motility, apoptosis, and cell proliferation.[1][2] Its dysregulation has been implicated in a wide range of pathologies, including cardiovascular disease, neurological disorders, and cancer, making it a prime target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the core downstream effectors of ROCK2 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Downstream Effectors of ROCK2 Signaling
The downstream effects of ROCK2 are mediated through the phosphorylation of a diverse array of substrate proteins. These effectors can be broadly categorized based on their functional roles within the cell.
Cytoskeletal Regulation
A primary function of ROCK2 is the regulation of the actin cytoskeleton, which is crucial for cell shape, migration, and contraction.[1][4] Key substrates in this category include:
-
LIM kinase (LIMK1 and LIMK2): ROCK2 phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1][5]
-
Myosin Light Chain (MLC): ROCK2 can directly phosphorylate MLC, promoting actin-myosin contractility.[1][5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): By phosphorylating MYPT1, ROCK2 inhibits myosin phosphatase activity, leading to a net increase in MLC phosphorylation and enhanced contractility.[1][5]
-
Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK2 phosphorylation activates ERM proteins, facilitating this connection.[1][4]
-
Vimentin: An intermediate filament protein, vimentin is phosphorylated by ROCK2, which can influence cell migration and adhesion.[3]
Cell Adhesion and Migration
ROCK2 signaling is intimately involved in the dynamic processes of cell adhesion and migration. Key effectors in this context include:
-
Focal Adhesion Components: ROCK2 activity is essential for the formation and maintenance of focal adhesions, which are critical for cell-matrix interactions.
-
Regulation of Chemokine and Adhesion Molecule Expression: In endothelial cells, ROCK2 can regulate the expression of chemokines and adhesion molecules like E-selectin, thereby controlling monocyte migration and adhesion.[6]
Apoptosis and Cell Survival
ROCK2 plays a complex, often context-dependent, role in regulating apoptosis and cell survival.
-
Pro-Apoptotic Signaling: In some contexts, ROCK2 can promote apoptosis by phosphorylating and activating Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/AKT pathway.[3] It can also be involved in death receptor signaling through the phosphorylation of ERM proteins.[7]
-
Anti-Apoptotic Signaling: Conversely, in other cell types, ROCK inhibitors have been shown to have a pro-survival effect.[8]
-
Caspase-Mediated Activation: During apoptosis, ROCK2 can be cleaved and activated by caspases, leading to membrane blebbing.[7][9]
Immune Response Regulation
Emerging evidence highlights a critical role for ROCK2 in modulating immune responses.
-
T-cell Differentiation: ROCK2 is involved in balancing the differentiation of pro-inflammatory Th17 cells and immunosuppressive regulatory T (Treg) cells.[10] Inhibition of ROCK2 can shift this balance towards a more tolerogenic state.[10]
-
Cytokine Production: ROCK2 signaling can influence the production of inflammatory cytokines such as IL-17 and IL-21.[11]
Quantitative Data on ROCK2 Downstream Effectors
The following table summarizes available quantitative data for the interaction of ROCK2 with some of its downstream effectors. This data is crucial for understanding the kinetics and affinity of these interactions.
| Substrate (Peptide) | Phosphorylation Site | Km (µM) | Vmax (pmol/min/mg) | Ki (µM) | Reference |
| R4 | Threonine | 3.3 | 14.9 | - | [3] |
| R22 | Threonine | 2.5 | 8.6 | 11.6 | [3] |
| R133 | Threonine | 1.7 | 10.1 | - | [3] |
| R134 | Threonine | 2.1 | 11.2 | - | [3] |
| R135 | Threonine | 2.9 | 9.8 | - | [3] |
| S6K (KRRRLASLR) | Serine | 3.1 | 23.1 | - | [3] |
Note: The peptide sequences for R4, R22, R133, R134, and R135 can be found in the supplementary materials of the cited reference.[3]
Key Signaling Pathways
The intricate network of ROCK2 signaling can be visualized through the following pathway diagrams.
Caption: ROCK2 signaling pathway for cytoskeletal regulation.
Caption: ROCK2 signaling in apoptosis and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the downstream effectors of ROCK2 signaling.
In Vitro Kinase Assay (Radiolabel-Based)
This protocol is adapted from Kang et al. (2011) and is used to measure the phosphorylation of a substrate by ROCK2.[3]
Materials:
-
Recombinant active ROCK2 enzyme
-
Peptide substrate (e.g., S6K peptide)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x kinase buffer
-
Substrate to the desired final concentration
-
Recombinant ROCK2 enzyme
-
Distilled water to bring the volume to 20 µL.
-
-
Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP. The final concentration of ATP should be optimized for the specific substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.
-
Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each wash, with gentle agitation. This removes unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
Immunoprecipitation of ROCK2 and Associated Proteins
This protocol describes the isolation of ROCK2 and its interacting partners from cell lysates.
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Anti-ROCK2 antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments if necessary.
-
Wash cells with ice-cold PBS and lyse them by adding lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-ROCK2 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by adding elution buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting partners.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for identifying ROCK2 substrates and a logical workflow for drug development targeting ROCK2.
Caption: A typical workflow for an in vitro kinase assay.
Caption: Logical workflow for ROCK2-targeted drug development.
Conclusion
ROCK2 is a multifaceted kinase with a broad range of downstream effectors that are central to numerous cellular functions. A thorough understanding of these signaling pathways, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of fundamental cell biology and for the development of novel therapeutics targeting ROCK2-mediated pathologies. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.
References
- 1. Kinetic mechanism for human Rho-Kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK2 Antibody | Affinity Biosciences [affbiotech.com]
- 3. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2 - Wikipedia [en.wikipedia.org]
- 5. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 10. Peptide substrates for Rho-associated kinase 2 (Rho-kinase 2/ROCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ROCK2-IN-6 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document consolidates key chemical and biological data, explores the relevant signaling pathways, and offers detailed experimental protocols to facilitate its use in research and drug development.
Core Compound Information
This compound is a potent and selective small molecule inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes. Its selectivity for ROCK2 over ROCK1 makes it a valuable tool for dissecting the specific functions of this isoform and for investigating its therapeutic potential in a range of diseases, including autoimmune disorders and inflammatory conditions.[1][2][3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 2762238-94-6 | [2] |
| Molecular Weight | 521.95 g/mol | [2] |
| Molecular Formula | C₂₆H₂₂ClF₂N₇O | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥99% | |
| Solubility | DMSO: 125 mg/mL (239.49 mM) with ultrasonic and warming to 60°C | [2] |
| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
The ROCK2 Signaling Pathway and Its Therapeutic Relevance
ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to regulating cell shape, motility, and proliferation.[4][5] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, making ROCK2 a compelling therapeutic target.
Role in Autoimmunity and Inflammation
Recent studies have highlighted the critical role of ROCK2 in modulating immune responses, particularly in the context of autoimmune diseases.[4][6] ROCK2 is involved in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune conditions.[4][5]
Specifically, ROCK2 activation promotes the phosphorylation of STAT3, a transcription factor essential for the production of pro-inflammatory cytokines IL-17 and IL-21.[4][7][8] By inhibiting ROCK2, compounds like this compound can suppress the Th17 response. Furthermore, ROCK2 inhibition has been shown to concurrently enhance the phosphorylation of STAT5, which promotes the development and function of regulatory T cells (Tregs), thereby helping to restore immune homeostasis.[4][5][7][8] This dual action of suppressing pro-inflammatory cells while promoting regulatory cells makes selective ROCK2 inhibition a highly attractive strategy for treating autoimmune diseases.
ROCK2 Signaling in T-Cell Differentiation
Caption: ROCK2 signaling pathway in T-cell differentiation and its inhibition by this compound.
Experimental Protocols
While specific published experimental protocols utilizing this compound are not yet widely available, its character as a selective ROCK2 inhibitor allows for its application in established assays for this target class. The following are detailed methodologies for key experiments relevant to the study of ROCK2 inhibition.
In Vitro ROCK2 Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on ROCK2 enzyme activity.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP
-
ROCK2 substrate (e.g., Long S6 Kinase Substrate Peptide)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to each well.
-
Add 20 µL of a solution containing the ROCK2 enzyme and substrate in kinase buffer to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Workflow for In Vitro Kinase Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ROCK2抑制剂 | MCE [medchemexpress.cn]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism. — Immunology [immunology.ox.ac.uk]
- 8. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the Role of Rho-Associated Kinase in Cytoskeletal Dynamics
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Rho-associated kinase (ROCK), a critical regulator of cellular architecture and mechanics. We will explore its signaling pathways, its profound impact on cytoskeletal dynamics, and the experimental methodologies used to investigate its function.
Introduction to Rho-Associated Kinase (ROCK)
Rho-associated coiled-coil-containing protein kinases (ROCK) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The ROCK family consists of two highly homologous isoforms, ROCK1 (also known as ROKβ or p160ROCK) and ROCK2 (also known as ROKα or Rho kinase), which, despite some functional redundancies, also exhibit distinct cellular roles.[1][3] These kinases are central regulators of the actin cytoskeleton, influencing a wide array of fundamental cellular processes including cell shape, adhesion, migration, proliferation, and apoptosis.[2][4][5] By phosphorylating a cohort of downstream substrates, ROCK orchestrates the assembly and contractility of the actomyosin cytoskeleton, making it a pivotal player in both normal physiology and various pathological conditions, including cancer and cardiovascular disease.[1][5]
The ROCK Signaling Pathway
The activity of ROCK is tightly controlled by upstream signals that converge on its activator, RhoA, and is propagated through the phosphorylation of numerous downstream targets that directly modulate the cytoskeleton.
Upstream Regulation and Activation
ROCK activation is initiated by the small G-protein RhoA, which acts as a molecular switch, cycling between an inactive, GDP-bound state and an active, GTP-bound state.[1]
-
Activation: The transition to the active state is catalyzed by Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which are themselves activated by upstream signals from G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and other growth factor receptors.[4][6][7]
-
Binding and Kinase Activation: In its GTP-bound form, RhoA binds to the Rho-binding domain (RBD) located in the coiled-coil region of ROCK.[1] This interaction disrupts an autoinhibitory loop where the C-terminal region of ROCK folds back to block the N-terminal kinase domain, thereby unleashing its catalytic activity.[1]
Downstream Effectors and Cytoskeletal Modulation
Once active, ROCK phosphorylates a multitude of substrates, leading to a coordinated remodeling of the cytoskeleton. The two most critical pathways involve the regulation of actomyosin contractility and actin filament stability.
-
Regulation of Actomyosin Contractility: ROCK enhances cellular contractility through a dual-action mechanism targeting Myosin II.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[2][8] This prevents the dephosphorylation of the myosin regulatory light chain (MLC).[4][9]
-
Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, although the inhibition of MLCP is considered its primary mechanism for increasing MLC phosphorylation.[2][9] The resulting increase in phosphorylated MLC promotes the assembly of non-muscle myosin II filaments and enhances their ATPase activity, driving the contraction of actin filaments.[9][10] This process is fundamental to the formation of stress fibers—contractile bundles of actin and myosin filaments.[11]
-
-
Regulation of Actin Filament Stability: ROCK stabilizes actin filaments by inactivating cofilin, an actin-depolymerizing factor.
-
Linking Actin to the Plasma Membrane: ROCK phosphorylates and activates Ezrin/Radixin/Moesin (ERM) proteins.[1][6] Activated ERM proteins act as crosslinkers between the cortical actin cytoskeleton and the plasma membrane, reinforcing cell structure and polarity.[13]
-
Modulation of Other Cytoskeletal Components: The influence of ROCK extends beyond the actin network. It also phosphorylates intermediate filament proteins like desmin and vimentin and can regulate microtubule dynamics through substrates such as Collapsin Response Mediator Protein 2 (CRMP2).[4][12]
Caption: Core ROCK Signaling Pathway.
Functional Roles in Cytoskeletal Dynamics
The modulation of the cytoskeleton by ROCK translates into the regulation of higher-order cellular behaviors.
Cell Contraction, Shape, and Adhesion
ROCK-driven actomyosin contractility is essential for generating intracellular tension, which is critical for maintaining cell shape, forming stress fibers, and maturing focal adhesions.[2][14] Focal adhesions are dynamic structures that physically link the cell to the extracellular matrix (ECM).[15] Initial nascent adhesions (focal complexes) mature into larger, more stable focal adhesions under the influence of RhoA/ROCK-mediated tension.[14][15] Studies have shown that ROCK1 and ROCK2 can have distinct roles; loss of ROCK1 may inhibit the maturation of adhesion complexes, while loss of ROCK2 can lead to fewer but larger, more stable focal adhesions, indicating a role in adhesion turnover.[15]
Cell Migration
Cell migration is a complex cycle of protrusion, adhesion, translocation, and retraction that requires precise spatiotemporal regulation of the cytoskeleton. ROCK plays a crucial role, particularly in generating the contractile forces needed for retraction of the cell's trailing edge.[9] While protrusion at the leading edge is primarily driven by the Rac GTPase, detachment at the rear is dependent on ROCK-mediated contraction.[3][9] Inhibition of ROCK often results in impaired cell migration, characterized by elongated tails and an inability to detach from the substrate.[9]
Data Presentation
Table 1: Key Substrates of ROCK and Their Functions in the Cytoskeleton
| Substrate | Abbreviation | Function of Phosphorylation | Cytoskeletal Outcome |
| Myosin Light Chain Phosphatase (Myosin Binding Subunit) | MYPT1 | Inhibition of phosphatase activity | Increased Myosin II activity and contractility[2][8] |
| Myosin Regulatory Light Chain | MLC | Direct activation of Myosin II ATPase activity | Increased Myosin II activity and contractility[2][12] |
| LIM Kinase 1/2 | LIMK | Activation of kinase activity | Stabilization of actin filaments[4][12] |
| Cofilin (via LIMK) | - | Inactivation of actin-depolymerizing activity | Stabilization of actin filaments[4][7] |
| Ezrin/Radixin/Moesin | ERM | Activation of membrane-cytoskeleton linking | Anchoring of actin cortex to plasma membrane[1][6] |
| Vimentin / Desmin | - | Regulation of intermediate filament organization | Altered intermediate filament network dynamics[12] |
| Collapsin Response Mediator Protein 2 | CRMP2 | Regulation of microtubule assembly | Modulation of microtubule dynamics[4] |
Table 2: Effects of ROCK Inhibitors on Cytoskeletal Dynamics
| Parameter | Cell Type | Inhibitor | Observation | Quantitative Change | Reference |
| Focal Adhesion Size | Migrating myoblasts | Y-27632 | Decrease in size of individual adhesions | Significant reduction (P < 0.001) | [16] |
| Focal Adhesion Number | Migrating myoblasts | Y-27632 | Increase in the number of adhesions | ~2-fold increase (P < 0.017) | [16] |
| Cell Migration Speed | Neutrophils | Y-27632 | Decreased net cell translocation | Significant decrease in mean migration speed | [9] |
| Actin Cytoskeleton Height | Various | Y-27632 / Fasudil | Lower actin height relative to substrate | Significant decrease in z-dimension height | [17][18] |
Table 3: Common ROCK Inhibitors for Research and Clinical Applications
| Inhibitor | Status | Primary Application |
| Y-27632 | Research Use | First potent and specific small molecule ROCK inhibitor; widely used in cell culture to improve cell survival and study cytoskeletal dynamics.[19] |
| Fasudil | Clinically Approved (Japan, China) | Treatment of cerebral vasospasm after subarachnoid hemorrhage.[19] Also studied for various cardiovascular diseases.[19] |
| Ripasudil | Clinically Approved (Japan) | Ophthalmic solution for the treatment of glaucoma and ocular hypertension.[19][20] |
| Netarsudil | Clinically Approved (USA) | Ophthalmic solution for the treatment of glaucoma and ocular hypertension.[19][20] |
| RKI-1447 | Research Use | Potent inhibitor of both ROCK1 and ROCK2 with potential anti-tumor and anti-invasive activities.[19] |
Experimental Protocols
Investigating the ROCK pathway requires specific assays to measure the activity of RhoA and ROCK and to visualize the resulting cytoskeletal changes.
RhoA Activation Assay (Rhotekin Pull-Down)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates. It utilizes the Rho-binding domain (RBD) of a ROCK effector, Rhotekin, which specifically binds to Rho-GTP.
Principle: Rhotekin-RBD coupled to agarose beads is used to selectively precipitate active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[21][22]
Detailed Methodology:
-
Cell Lysis: Culture cells to the desired confluency and apply experimental treatments. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., 1X Assay/Lysis Buffer containing protease inhibitors).[22][23] Scrape the cells and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading for the pull-down.[24]
-
Affinity Precipitation (Pull-Down): Incubate a standardized amount of total protein (typically 0.5–1 mg) from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[21][22] Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls.[22]
-
Washing: Pellet the beads by brief centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[22][24]
-
Elution and SDS-PAGE: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling. Separate the eluted proteins via SDS-PAGE. Also, run a small fraction of the total cell lysate to quantify total RhoA levels.[24]
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for RhoA. Follow with an HRP-conjugated secondary antibody and detect using an appropriate chemiluminescent substrate.[22][24]
-
Analysis: Quantify the band intensity for the pulled-down (active) RhoA and normalize it to the total RhoA from the input lysate.
Caption: Workflow for RhoA Activation Pull-Down Assay.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the direct visualization of F-actin structures, such as stress fibers, within fixed cells using fluorescently-labeled phalloidin.
Principle: Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds with high affinity and specificity to filamentous actin (F-actin). When conjugated to a fluorophore, it serves as a powerful tool for imaging the actin cytoskeleton.[25][26]
Detailed Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired density.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a 3.7-4% solution of methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[25][27] Methanol-based fixatives should be avoided as they can disrupt actin filament structure.[27][28]
-
Washing: Wash the coverslips twice with PBS to remove the fixative.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cell.[25][27]
-
Blocking (Optional): To reduce non-specific background, incubate the cells with a blocking solution such as 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[25]
-
Staining: Incubate the coverslips with the fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-40 minutes at room temperature, protected from light.[25][26] A DNA counterstain like DAPI or Hoechst can be included at this step to visualize nuclei.[25]
-
Final Washes: Wash the coverslips two to three times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges and visualize using a fluorescence or confocal microscope with the appropriate filter sets.
Caption: Workflow for F-Actin Immunofluorescence Staining.
In Vitro Kinase Assay for ROCK Activity
This assay directly measures the catalytic activity of ROCK from cell or tissue lysates, or of a purified recombinant enzyme.
Principle: An ELISA-based format is commonly used. A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1. The lysate containing active ROCK is added along with ATP. The kinase phosphorylates the substrate. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[8][29]
Detailed Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves kinase activity.
-
Kinase Reaction: Add the lysate or purified active ROCK-II (as a positive control) to the MYPT1-coated wells.[8][29]
-
Initiate Reaction: Add an ATP-containing kinase reaction buffer to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.[8][29]
-
Detection: Wash the wells and add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.[29]
-
Secondary Antibody: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[29]
-
Develop and Read: After final washes, add a colorimetric HRP substrate (like TMB). Stop the reaction with a stop solution and measure the absorbance using a microplate reader. The signal intensity is directly proportional to the ROCK activity in the sample.
Conclusion
Rho-associated kinase is a master regulator of the cytoskeleton, translating upstream signals into profound changes in cellular architecture and behavior. Through its primary control over actomyosin contractility and actin filament stability, ROCK governs essential processes such as cell migration, adhesion, and morphogenesis. Its central role in these functions also implicates it in numerous diseases, making the ROCK signaling pathway a subject of intense research and an attractive target for therapeutic intervention. The experimental protocols detailed herein provide robust methods for researchers to dissect the complex roles of ROCK and further unravel its contributions to cell biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stress fiber - Wikipedia [en.wikipedia.org]
- 12. Rho-associated Coiled-coil Kinase (ROCK) Protein Controls Microtubule Dynamics in a Novel Signaling Pathway That Regulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.bu.edu [sites.bu.edu]
- 15. Differential Regulation of Adhesion Complex Turnover by ROCK1 and ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. RhoA activation assay [bio-protocol.org]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. abcam.com [abcam.com]
- 24. Rho activation assay [bio-protocol.org]
- 25. 2.5. Immunofluorescence Analysis and Staining of the Actin Cytoskeleton [bio-protocol.org]
- 26. Immunofluorescence staining of the actin cytoskeleton [bio-protocol.org]
- 27. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. cellproduce.co.jp [cellproduce.co.jp]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for ROCK2-IN-6 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2-IN-6 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. As a selective inhibitor, this compound serves as a valuable tool for investigating the specific roles of ROCK2 in these processes and as a potential therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for preparing and using the inhibitor, and methods for assessing its biological effects.
Mechanism of Action
ROCK2 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[1] Upon activation by RhoA, ROCK2 phosphorylates a variety of substrates, leading to the assembly of actin stress fibers and focal adhesions, which are crucial for cell contractility and motility. One of the key downstream targets of ROCK2 is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK2 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent enhancement of actomyosin contractility. Another important substrate is cofilin, which, when phosphorylated, is inactivated, leading to the stabilization of actin filaments.
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of ROCK2, thereby preventing the phosphorylation of its downstream targets. This leads to a reduction in actin stress fiber formation, decreased cell contractility, and inhibition of cell migration and invasion.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₆H₂₂ClF₂N₇O |
| Molecular Weight | 521.95 g/mol |
| CAS Number | 2762238-94-6 |
| Appearance | Solid |
| Solubility | DMSO: 125 mg/mL (239.49 mM) |
| Storage | Store at -20°C for short-term, -80°C for long-term. Protect from moisture. |
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 5.22 mg of this compound in 1 mL of anhydrous DMSO.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
2. Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting concentration range of 1 nM to 10 µM is suggested based on the potency of similar ROCK inhibitors.
Cell Culture and Treatment
1. Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
2. Treatment with this compound:
-
The next day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
The incubation time will vary depending on the specific assay. For signaling pathway analysis (e.g., Western blotting for phospho-proteins), a shorter incubation time (e.g., 1-6 hours) may be sufficient. For functional assays (e.g., migration, invasion), a longer incubation (e.g., 24-48 hours) may be necessary.
Key Experiments and Methodologies
Western Blot Analysis of ROCK2 Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of downstream targets of ROCK2, such as MYPT1 and cofilin.
Protocol:
-
Seed cells (e.g., MDA-MB-231, HeLa, or another cell line of interest) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-6 hours.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MYPT1, total MYPT1, phospho-cofilin, total cofilin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion (Transwell) Assay
This assay assesses the impact of this compound on the invasive potential of cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Capture images of the stained cells and count the number of invading cells per field of view.
Quantitative Data Summary
| Inhibitor | Target(s) | IC₅₀ | Cell-Based Assay Example(s) | Reference(s) |
| ROCK-IN-6 | ROCK2 | 2.19 nM | Not specified | [3] |
| Belumosudil (KD025) | ROCK2 | 105 nM | Inhibition of STAT3 phosphorylation, reduction of α-SMA expression | [4][5] |
| RKI-18 | ROCK1/2 | 349 nM (ROCK2) | Inhibition of MDA-MB-231 cell migration at 3 µM | [6] |
| Compound S9 | ROCK2 | 20 nM | Disruption of MDA-MB-231 cytoskeleton at 5 µM | [7] |
Note: The IC₅₀ value for this compound is not publicly available. The data for ROCK-IN-6, a structurally related compound, is provided for reference.
Visualizations
Caption: ROCK2 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of ROCK2-selective inhibitors bearing 6-indazolamino-2-pyrrolidinylpyridine for the treatment of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ROCK2-IN-6 Hydrochloride in a Mouse Model of Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research utilizing selective ROCK2 inhibitors, primarily KD025 (Belumosudil) and GV101, in mouse models of liver fibrosis. While ROCK2-IN-6 hydrochloride is also a selective ROCK2 inhibitor, specific in vivo data for this compound in liver fibrosis models is not extensively available in the public domain. Therefore, the provided protocols and data serve as a comprehensive guide and a starting point for research with this compound, with the acknowledgment that optimization may be necessary.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a key mediator in both inflammatory and fibrotic pathways, making it a promising therapeutic target.[1][2][3][4] Selective inhibition of ROCK2 has been shown to prevent the development of liver fibrosis and even promote the regression of established fibrosis in preclinical models.[1][2][3][4][5][6][7]
ROCK2 inhibitors exert their anti-fibrotic effects through pleiotropic mechanisms, including the modulation of immune cell function.[1][2][3][4][5][6][7] They can directly impact macrophage function, decreasing the secretion of pro-inflammatory cytokines like TNF and impeding their migration to the site of injury.[2][5] Furthermore, ROCK2 inhibition has been shown to attenuate T-cell production of IL-17 and B-cell IgG production, both of which contribute to a pro-fibrogenic environment.[1][2][3][4][5][6][7]
This document provides detailed protocols for utilizing a selective ROCK2 inhibitor, exemplified by compounds like this compound, in a thioacetamide (TAA)-induced mouse model of liver fibrosis. It includes methodologies for inducing fibrosis, administering the inhibitor, and assessing its efficacy through histological and biochemical analyses.
Data Presentation
The following tables summarize quantitative data from studies using selective ROCK2 inhibitors in mouse models of liver fibrosis.
Table 1: Efficacy of Selective ROCK2 Inhibitors on Liver Fibrosis Markers
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| KD025 | TAA-induced | 100 mg/kg/day, oral gavage (prophylactic & therapeutic) | Significantly reduced collagen deposition (Sirius Red staining). | [5] |
| GV101 | TAA + Western Diet | 30, 100, 150 mg/kg, oral gavage (therapeutic) | Dose-dependent reduction in hydroxyproline content. | [8] |
| KD025 | TAA-induced | 150 mg/kg, oral gavage (therapeutic) | Mildly reduced TAA-induced collagen levels. | [9] |
Table 2: Effect of Selective ROCK2 Inhibitors on Signaling Pathways and Cellular Markers
| Compound | Mouse Model | Dosing Regimen | Downregulated Markers | Upregulated Markers | Reference |
| KD025 | TAA-induced | 100 mg/kg/day, oral gavage | pSTAT3, RORγT, IL-17, pCofilin, BCL6 | - | [5] |
| GV101 | TAA + Western Diet | 150 mg/kg, oral gavage | pCofilin, pAkt, pSTAT3, IL-17, IL-1β, Leptin, Insulin, Cholesterol | pSTAT5, pAMPK | [9] |
Experimental Protocols
Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model
This protocol describes the induction of liver fibrosis in mice using TAA, a widely used hepatotoxin.[10]
Materials:
-
Thioacetamide (TAA)
-
Sterile Saline (0.9% NaCl) or Drinking Water
-
C57BL/6 mice (female mice are commonly used in the cited studies)
Protocol (Intraperitoneal Injection): [11][12]
-
Prepare a stock solution of TAA in sterile saline. A common concentration is 10 mg/mL.
-
Administer TAA via intraperitoneal (i.p.) injection at a dose of 100-200 mg/kg body weight.
-
Injections are typically performed twice or three times a week for a duration of 3 to 11 weeks to establish fibrosis.[10][11][12][13]
Protocol (Administration in Drinking Water): [10]
-
Dissolve TAA in the drinking water at a concentration of 300 mg/L.
-
Provide the TAA-containing water to the mice ad libitum.
-
This method typically requires a longer duration, around 2-4 months, to induce significant fibrosis.[10]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.4% methylcellulose)
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle. Based on studies with similar compounds, daily oral gavage is a common administration route.[5]
-
For a prophylactic study, start the administration of the ROCK2 inhibitor concurrently with the initiation of TAA treatment.
-
For a therapeutic study (to assess the reversal of established fibrosis), induce fibrosis with TAA for a set period (e.g., 6 weeks), and then begin administration of the ROCK2 inhibitor while continuing TAA treatment for a further period (e.g., 3-6 weeks).[8]
-
Dosages of selective ROCK2 inhibitors in mouse models have ranged from 30 to 150 mg/kg/day.[8] Dose-response studies are recommended for this compound.
Assessment of Liver Fibrosis
a) Sirius Red Staining for Collagen Deposition
This method is used to visualize and quantify collagen fibers in liver tissue sections.[5][8]
Materials:
-
Paraffin-embedded liver tissue sections (4-6 µm)
-
Picro-Sirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
-
Deparaffinize and rehydrate the liver tissue sections.
-
Incubate the sections in Picro-Sirius red solution for 1 hour.
-
Rinse twice in 0.5% acetic acid solution.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a suitable mounting medium.
-
Visualize under a light microscope. Collagen fibers will appear red. For quantification, capture images and analyze the percentage of the Sirius Red-positive area using image analysis software like ImageJ.
b) Hydroxyproline Assay for Total Collagen Content
This biochemical assay quantifies the total amount of collagen in a liver tissue sample by measuring the hydroxyproline content, an amino acid abundant in collagen.[6][8]
Materials:
-
Liver tissue (~100 mg)
-
Hydrochloric acid (HCl), 6 M
-
Chloramine-T reagent
-
Ehrlich's aldehyde solution (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standards
Protocol: [6]
-
Homogenize the liver tissue in distilled water.
-
Hydrolyze the homogenate in 6 M HCl at 95-120°C for 3-18 hours.
-
Neutralize the samples.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Add Ehrlich's aldehyde solution and incubate at 65°C for 15 minutes.
-
Measure the absorbance at 561 nm.
-
Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of liver tissue.
Immunohistochemistry for Signaling Molecules (e.g., pSTAT3)
This technique allows for the visualization of the localization and expression of specific proteins within the liver tissue.
Materials:
-
Paraffin-embedded liver tissue sections
-
Primary antibody (e.g., rabbit anti-pSTAT3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol: [14]
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in a suitable buffer).
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and distribution under a microscope.
Flow Cytometry for Liver Immune Cell Analysis
This protocol is for the isolation and characterization of immune cell populations from the liver.
Materials:
-
Freshly harvested liver tissue
-
Collagenase IV
-
DNase I
-
Percoll or other density gradient medium
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, F4/80, CD4, CD8, B220)
-
Perfuse the liver with PBS to remove blood.
-
Mince the liver tissue and digest with a solution containing collagenase IV and DNase I.
-
Filter the cell suspension to remove debris.
-
Isolate mononuclear cells using a density gradient centrifugation (e.g., Percoll).
-
Wash and count the isolated cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against specific immune cell markers.
-
Acquire and analyze the data on a flow cytometer.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams created using Graphviz to illustrate the key signaling pathways affected by ROCK2 inhibition in liver fibrosis and a typical experimental workflow.
Caption: ROCK2 signaling pathway in liver fibrosis.
Caption: Experimental workflow for evaluating ROCK2-IN-6.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. 4.8. Sirius Red Staining [bio-protocol.org]
- 6. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.8. Sirius Red Staining [bio-protocol.org]
- 9. rcsb.org [rcsb.org]
- 10. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic effects of crocin on thioacetamide-induced liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.6. Liver Immune Cell Analysis by Flow Cytometry [bio-protocol.org]
- 17. Multiparametric Flow Cytometry-Based Immunophenotyping of Mouse Liver Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and purification of immune cells from the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining Following ROCK2-IN-6 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2 (Rho-associated coiled-coil-containing protein kinase 2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1][2][3][4] As a key effector of the small GTPase RhoA, ROCK2 is involved in various cellular processes, including cell adhesion, migration, contraction, and proliferation.[1][3][4][5][6] Its involvement in the pathophysiology of various diseases, including cardiovascular disorders, neurological conditions, and cancer, has made it a significant target for drug development.[3][6][7] ROCK2-IN-6 hydrochloride is a selective inhibitor of ROCK2, making it a valuable tool for investigating the cellular functions of this kinase.[8][9]
Immunofluorescence (IF) staining is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. When studying the effects of ROCK2 inhibition, IF is particularly useful for observing changes in cytoskeletal organization and the localization of ROCK2-related signaling proteins. These application notes provide a detailed protocol for performing immunofluorescence staining on cells treated with this compound.
Principle of the Method
This protocol outlines the steps for treating cultured cells with this compound, followed by fixation, permeabilization, and immunofluorescent labeling of a target protein. The treatment with the ROCK2 inhibitor is expected to induce changes in the actin cytoskeleton, such as the disassembly of stress fibers.[10][11] The subsequent immunofluorescence procedure will allow for the visualization of these changes, as well as the localization of other proteins of interest within the cell.
Data Presentation
As this is a protocol, quantitative data from a specific experiment is not included. However, a representative table is provided below to illustrate how quantitative data from an immunofluorescence experiment could be presented. This data would typically be obtained through image analysis software, measuring fluorescence intensity or the prevalence of specific morphological features.
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity of Phalloidin (Arbitrary Units) | Percentage of Cells with Stress Fibers |
| Vehicle Control (DMSO) | 0 | 150.2 ± 12.5 | 95% ± 3% |
| ROCK2-IN-6 | 10 | 115.8 ± 9.8 | 40% ± 5% |
| ROCK2-IN-6 | 50 | 85.3 ± 7.2 | 15% ± 4% |
| ROCK2-IN-6 | 100 | 60.1 ± 5.5 | 5% ± 2% |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent cells of choice cultured on sterile glass coverslips in a multi-well plate.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a chemical fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Specific to the target of interest, diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).
-
Fluorochrome-Conjugated Secondary Antibody: Specific to the host species of the primary antibody, diluted in antibody dilution buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope: Fluorescence or confocal microscope.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.[12][13]
-
Coat coverslips with an appropriate substrate (e.g., poly-L-lysine) if necessary to improve cell adherence.[12][14]
-
Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of staining.[15]
-
-
This compound Treatment:
-
Allow cells to adhere and grow overnight or until they reach the desired confluency.
-
Prepare fresh dilutions of this compound in cell culture medium from a stock solution. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Aspirate the old medium and add the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired time period to observe the effects of ROCK2 inhibition.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells three times with PBS.[12]
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[12][15] Alternatively, ice-cold 100% methanol can be used for 5-10 minutes, but this may not be suitable for all antigens.[12]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[12]
-
-
Permeabilization:
-
If using a cross-linking fixative like PFA, permeabilize the cells to allow antibodies to access intracellular targets.[16][17]
-
Add 0.1-0.5% Triton X-100 in PBS to each well and incubate for 5-15 minutes at room temperature.[12][18] The concentration and time may need to be optimized for your cell type.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Wash the cells three times with wash buffer (e.g., 0.1% Triton X-100 in PBS) for 5 minutes each.[12]
-
Dilute the fluorochrome-conjugated secondary antibody in antibody dilution buffer. From this step onwards, protect the samples from light.[15]
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.[12]
-
If desired, a nuclear counterstain like DAPI can be included with the secondary antibody.[13]
-
Wash the cells three times with wash buffer for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorochromes.
-
Signaling Pathway
The RhoA/ROCK2 signaling pathway is a central regulator of actin cytoskeleton dynamics.[1][7] Upon activation by upstream signals, RhoA (in its GTP-bound state) binds to and activates ROCK2.[3][7] Activated ROCK2 then phosphorylates downstream substrates, leading to increased actin-myosin contractility and the formation of stress fibers.[4][5][7] this compound selectively inhibits the kinase activity of ROCK2, thereby preventing these downstream events.[2][8]
ROCK2 Signaling Pathway Diagram
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibodies to optimal concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Ineffective primary antibody | Use a validated antibody for immunofluorescence. |
| Low antigen expression | Use a more sensitive detection method or induce protein expression if possible. | |
| Fixation method masking the epitope | Try a different fixation method (e.g., methanol instead of PFA). | |
| Non-specific Staining | Cross-reactivity of antibodies | Use affinity-purified antibodies and include appropriate controls. |
| Hydrophobic interactions | Increase the detergent concentration in the wash buffer. | |
| Altered Cell Morphology | Harsh permeabilization | Reduce the concentration of Triton X-100 or the incubation time. |
| Cells detached from coverslip | Use coated coverslips and handle gently during washes. |
Conclusion
This protocol provides a comprehensive guide for performing immunofluorescence staining on cells treated with the ROCK2 inhibitor, this compound. By following these steps, researchers can effectively visualize the impact of ROCK2 inhibition on the cellular cytoskeleton and the localization of various proteins, thereby gaining valuable insights into the roles of ROCK2 in cellular function and disease. Optimization of specific steps, such as fixation, permeabilization, and antibody concentrations, may be necessary for different cell types and target antigens.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scbt.com [scbt.com]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 13. ptglab.com [ptglab.com]
- 14. Preparing fixed cells for immunofluorescence [protocols.io]
- 15. ibidi.com [ibidi.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ROCK2-IN-6 Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2-IN-6 hydrochloride is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes.[1] Dysregulation of the ROCK2 signaling pathway has been implicated in numerous diseases, making it a promising therapeutic target.[1] These application notes provide a comprehensive guide to the in vivo administration and dosage of this compound, based on available data from studies on analogous selective ROCK2 inhibitors. The provided protocols and dosage ranges are intended to serve as a starting point for researchers, and optimal conditions should be determined empirically for specific experimental models.
Signaling Pathway
The RhoA/ROCK2 signaling pathway is a critical regulator of cellular functions including cytoskeletal organization, cell motility, and inflammation.[2][3] Upon activation by the small GTPase RhoA, ROCK2 phosphorylates downstream substrates, leading to a cascade of cellular events.[4] Inhibition of ROCK2 by compounds such as this compound can modulate these pathological processes.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet published, the following table summarizes dosages and administration routes for other selective ROCK2 inhibitors in preclinical mouse models. This information can be used as a reference for designing initial studies with this compound.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Reference |
| KD025 (Belumosudil) | Mouse (C57BL/6) | Thioacetamide-induced liver fibrosis | Oral gavage | 100 mg/kg | Daily | 0.4% methylcellulose | [5] |
| KD025 (Belumosudil) | Mouse (Male) | Focal cerebral ischemia | Oral gavage | 100 - 200 mg/kg | Twice daily | 0.4% methylcellulose | [2][6] |
| GV101 | Mouse (C57BL/6 Female) | Thioacetamide-induced liver fibrosis with Western Diet | Oral gavage | 30, 100, 150 mg/kg | - | - | [7] |
| DC24 | Mouse (C57BL/6) | Complete Freund's adjuvant (CFA) induced acute inflammation | - | 5 mg/kg | - | DMSO:Tween 80:normal saline = 5:5:90 | [8] |
| Rho-Kinase-IN-2 | Mouse (Male C57BL/6) | Huntington's disease model | Oral administration | 10 - 20 mg/kg | Once or twice daily | - | [9] |
Experimental Protocols
The following are detailed protocols for the preparation and in vivo administration of a selective ROCK2 inhibitor, which can be adapted for this compound.
Preparation of Dosing Solution
Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.4% w/v methylcellulose in sterile water, or a mixture of DMSO, Tween 80, and saline)
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Magnetic stirrer and stir bar
-
Appropriate size sterile tubes or vials
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study cohort, including a slight overage to account for potential losses.
-
Weigh the precise amount of this compound.
-
If using a methylcellulose vehicle, slowly add the weighed compound to the vehicle while continuously stirring with a magnetic stirrer.
-
For compounds with low aqueous solubility, a vehicle containing DMSO and Tween 80 may be necessary. A common formulation is 5% DMSO, 5% Tween 80, and 90% normal saline.[8] First, dissolve the compound in DMSO, then add Tween 80, and finally, add the saline dropwise while vortexing to prevent precipitation.
-
Continue stirring until a homogenous suspension is achieved. The solution should be prepared fresh daily before administration.
-
Visually inspect the solution for any clumps or precipitation before each use.
In Vivo Administration via Oral Gavage
Objective: To accurately administer the prepared this compound solution to mice.
Materials:
-
Prepared dosing solution of this compound
-
Appropriate gauge oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and prevent injury to the animal.
-
Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Advance the needle gently until the ball tip is in the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly dispense the solution.
-
Withdraw the needle carefully.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
Important Considerations
-
Solubility: The solubility of this compound in the chosen vehicle should be determined prior to initiating in vivo studies. Poor solubility can lead to inaccurate dosing.
-
Pharmacokinetics: It is recommended to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model. This will inform the optimal dosing regimen.
-
Toxicity: A maximum tolerated dose (MTD) study should be conducted to establish the safety profile of this compound before proceeding with efficacy studies.
-
Controls: Appropriate vehicle controls must be included in all in vivo experiments.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
While specific in vivo data for this compound is still emerging, the information provided in these application notes, drawn from studies on analogous selective ROCK2 inhibitors, offers a solid foundation for researchers to design and execute their own in vivo experiments. Careful consideration of dosage, administration route, vehicle selection, and experimental design will be critical for obtaining reliable and reproducible results.
References
- 1. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. redxpharma.com [redxpharma.com]
- 5. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring ROCK2 Activity in Cells Treated with ROCK2-IN-6 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes. As a key downstream effector of the small GTPase RhoA, ROCK2 is integral to signal transduction pathways that control actin cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and gene expression.[1] Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in the pathophysiology of various diseases, including cardiovascular disorders, cancer, and autoimmune diseases. Consequently, the development of selective ROCK2 inhibitors is an area of intense research for therapeutic intervention.
ROCK2-IN-6 hydrochloride is a selective inhibitor of ROCK2, making it a valuable tool for investigating the cellular functions of this kinase.[2] These application notes provide detailed protocols for measuring ROCK2 activity in cells treated with this compound, focusing on the widely accepted method of quantifying the phosphorylation of a key downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of ROCK2, with a reported IC50 of 2.19 nM for the closely related compound ROCK-IN-6.[3] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ROCK2.[4] This prevents the autophosphorylation and activation of ROCK2, thereby blocking the phosphorylation of its downstream substrates. By inhibiting ROCK2, this compound can modulate various cellular functions, including the relaxation of smooth muscle, reduction in cellular proliferation, and decreased inflammatory responses.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ROCK2 by 50%. The IC50 value is a critical parameter for comparing the potency of different inhibitors and for designing cellular experiments.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| ROCK-IN-6 | ROCK2 | 2.19 | Biochemical Kinase Assay |
| Y-27632 | ROCK1/ROCK2 | 140-220 | Biochemical Kinase Assay |
| Fasudil | ROCK1/ROCK2 | 1900 (ROCK1), 330 (ROCK2) | Biochemical Kinase Assay |
Note: Data for ROCK-IN-6 is presented as it is understood to be the active component of this compound. Data for other common ROCK inhibitors is provided for comparison.
Signaling Pathway
The ROCK2 signaling pathway is initiated by the activation of the small GTPase RhoA. Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate ROCK2. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.
Caption: The ROCK2 signaling pathway is activated by RhoA-GTP, leading to the phosphorylation of downstream targets that regulate the cytoskeleton.
Experimental Protocols
Protocol 1: In-Cell Western Blot for Measuring ROCK2 Activity
This protocol describes the measurement of ROCK2 activity in cells by quantifying the phosphorylation of its substrate, MYPT1, at Threonine 696 (p-MYPT1 Thr696) using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or relevant cell line for your research)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696)
-
Rabbit or mouse anti-total MYPT1
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. d. Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired treatment time (e.g., 1-2 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well) and scrape the cells. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to new tubes. g. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against p-MYPT1 (Thr696) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. h. Wash the membrane three times for 5-10 minutes each with TBST. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. j. Wash the membrane three times for 5-10 minutes each with TBST. k. Apply the chemiluminescent substrate and capture the signal using an imaging system. l. (Optional but recommended) Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total MYPT1 and a loading control like β-actin.
-
Data Analysis: a. Quantify the band intensities for p-MYPT1, total MYPT1, and the loading control using densitometry software. b. Normalize the p-MYPT1 signal to the total MYPT1 signal or the loading control signal. c. Plot the normalized p-MYPT1 levels against the concentration of this compound to generate a dose-response curve and determine the cellular IC50.
Caption: Experimental workflow for measuring ROCK2 activity in cells treated with this compound.
Protocol 2: In Vitro ROCK2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of this compound on purified ROCK2 enzyme. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Recombinant active ROCK2 enzyme
-
Kinase buffer (typically containing Tris-HCl, MgCl2, and DTT)
-
Substrate for ROCK2 (e.g., a synthetic peptide or a protein like MYPT1)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
Procedure:
-
Assay Preparation: a. Prepare a dilution series of this compound in kinase buffer. Also, prepare a vehicle control with DMSO. b. Prepare a reaction mixture containing the ROCK2 substrate and ATP in kinase buffer.
-
Kinase Reaction: a. To the wells of a 96-well plate, add the diluted this compound or vehicle control. b. Add the recombinant active ROCK2 enzyme to each well and incubate briefly to allow the inhibitor to bind to the enzyme. c. Initiate the kinase reaction by adding the reaction mixture (substrate and ATP). d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction (the method will depend on the assay format). b. Measure the kinase activity.
- For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- For non-radioactive luminescence assays (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.
Caption: Logical relationship between this compound treatment and the measurement of ROCK2 activity.
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the specificity of the anti-phospho-MYPT1 antibody. It is advisable to include a positive control (e.g., cells treated with a known ROCK activator like calyculin A) and a negative control (e.g., cells treated with a high concentration of a well-characterized ROCK inhibitor like Y-27632).
-
Dose and Time Optimization: The optimal concentration of this compound and the treatment time may vary depending on the cell line and experimental conditions. It is recommended to perform a preliminary dose-response and time-course experiment.
-
Loading Controls: Accurate normalization is crucial for quantitative Western blotting. In addition to a housekeeping protein like β-actin or GAPDH, normalizing the phospho-protein signal to the total protein signal (p-MYPT1/total MYPT1) is highly recommended to account for any changes in total protein expression.
-
Inhibitor Solubility: Ensure that this compound is fully dissolved in DMSO to prepare the stock solution. When diluting in aqueous media, vortex thoroughly to avoid precipitation.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively measure the activity of ROCK2 in cells treated with this compound and gain valuable insights into the roles of this important kinase in various biological processes.
References
Application Notes and Protocols for ROCK2-IN-6 Hydrochloride in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROCK2-IN-6 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] Emerging evidence highlights the critical role of ROCK2 in the regulation of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells and regulatory T cells (Tregs).[2][3] Dysregulation of the Th17/Treg balance is a hallmark of many autoimmune diseases. Consequently, selective ROCK2 inhibition by this compound presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview of the use of this compound in autoimmune disease research, including its mechanism of action, quantitative data, and detailed experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily by restoring the balance between pro-inflammatory Th17 cells and anti-inflammatory Tregs.[2][3] This is achieved through the differential regulation of the STAT3 and STAT5 signaling pathways.[2][3]
-
Inhibition of Th17 Differentiation: ROCK2 is essential for the phosphorylation of STAT3, a key transcription factor for the differentiation of Th17 cells.[2] By inhibiting ROCK2, this compound prevents STAT3 phosphorylation, leading to a downstream reduction in the expression of RORγt, the master transcription factor for Th17 cells.[2] This results in decreased production of pro-inflammatory cytokines such as IL-17 and IL-21.[2][4]
-
Enhancement of Treg Function: Conversely, inhibition of ROCK2 by this compound leads to an upregulation of STAT5 phosphorylation.[2] Phosphorylated STAT5 is crucial for the function and stability of Tregs, which play a critical role in maintaining immune tolerance and suppressing excessive immune responses.[2]
This dual mechanism of action makes this compound a highly targeted agent for the treatment of autoimmune diseases.
Caption: this compound signaling pathway in T cells.
Quantitative Data
The following tables summarize key quantitative data for this compound (also known as KD025).
| Parameter | Value | Reference |
| ROCK2 IC50 | 105 nM | [5] |
| ROCK1 IC50 | 24 µM | [5] |
| Selectivity | >200-fold for ROCK2 over ROCK1 | [5] |
| Table 1: In vitro potency and selectivity of this compound (KD025). |
| Autoimmune Model | Species | Key Findings | Reference |
| Psoriasis Vulgaris | Human | 46% of patients achieved a 50% reduction in PASI scores. Significant decrease in IL-17 and IL-23, and increase in IL-10. | [6][7] |
| Chronic Graft-versus-Host Disease (cGVHD) | Mouse | Significant improvement in pulmonary function and reduction in collagen deposition in the lungs. | [8] |
| Collagen-Induced Arthritis (CIA) | Mouse | Down-regulates the progression of arthritis. | [4] |
| Table 2: In vivo efficacy of this compound (KD025) in autoimmune disease models. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Th17 Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Caption: Workflow for in vitro Th17 differentiation assay.
Materials:
-
This compound
-
Naive CD4+ T cell isolation kit (human or mouse)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human/mouse IL-1β, IL-6, TGF-β, and IL-23
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt
-
ELISA kit for IL-17A
Procedure:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add Th17 polarizing cytokines and antibodies to the culture medium.[9]
-
Add this compound at desired concentrations (a dose-response curve from 0.1 to 10 µM is recommended) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.[10]
-
For flow cytometry analysis, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for surface markers (CD4) followed by intracellular staining for IL-17A and RORγt according to the manufacturer's protocol.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
-
For ELISA, collect the culture supernatant before restimulation and measure the concentration of IL-17A according to the manufacturer's protocol.
In Vitro Treg Suppression Assay
This assay evaluates the effect of this compound on the suppressive function of regulatory T cells.
Materials:
-
This compound
-
CD4+CD25+ Regulatory T Cell Isolation Kit
-
CD4+CD25- T cells (responder T cells, Tresp)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 beads or antibodies
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4 and a proliferation dye marker
Procedure:
-
Isolate Tregs (CD4+CD25+) and Tresp (CD4+CD25-) cells from human PBMCs or mouse splenocytes.[2]
-
Label the Tresp cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture the labeled Tresp cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp) in a 96-well round-bottom plate.[11]
-
Add a suboptimal concentration of anti-CD3/CD28 beads or antibodies to stimulate Tresp cell proliferation.
-
Add this compound at desired concentrations or vehicle control to the wells containing Tregs for a pre-incubation period (e.g., 1-2 hours) before adding the Tresp cells, or directly to the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.[2]
-
Harvest the cells and stain for CD4.
-
Acquire data on a flow cytometer and analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye. The percentage of suppression is calculated relative to the proliferation of Tresp cells cultured without Tregs.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of this compound.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
This compound
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[12][13]
-
Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[14]
-
Treatment: Begin administration of this compound or vehicle.
-
Prophylactic treatment: Start treatment from Day 0 or Day 21.
-
Therapeutic treatment: Start treatment after the onset of clinical signs of arthritis (typically around day 24-28).
-
A typical dose for a related ROCK2 inhibitor (KD025) in a chronic GVHD model was 150 mg/kg, administered orally.[15] Dose optimization may be required.
-
-
Clinical Assessment: Monitor the mice 3-4 times per week for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Termination: At the end of the study (e.g., day 42), euthanize the mice.
-
Analysis:
-
Histopathology: Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serology: Collect blood at termination to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., IL-17, IL-6, TNF-α) by ELISA.
-
Western Blot for Phosphorylated STAT3
This protocol is for the detection of phosphorylated STAT3 (p-STAT3) in cell lysates.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells (e.g., CD4+ T cells) and treat with this compound or vehicle for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (typically overnight at 4°C).[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
Conclusion
This compound is a valuable tool for investigating the role of the ROCK2 signaling pathway in autoimmune diseases. Its high selectivity allows for the targeted exploration of ROCK2 function in immune cell differentiation and effector functions. The protocols provided here offer a starting point for researchers to utilize this inhibitor in their studies to further elucidate the pathogenesis of autoimmune diseases and to evaluate the therapeutic potential of ROCK2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. ROCK | CymitQuimica [cymitquimica.com]
- 4. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROCK | DC Chemicals [dcchemicals.com]
- 6. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of ROCK2-IN-6 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of ROCK2-IN-6 hydrochloride, a selective ROCK2 inhibitor. Adherence to this protocol will ensure the accurate and reproducible preparation of this reagent for use in various experimental settings.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 521.95 g/mol | [1][2] |
| Formula | C₂₆H₂₂ClF₂N₇O · HCl | [1] |
| CAS Number | 2762238-94-6 | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Solubility in DMSO | 125 mg/mL (239.49 mM) | [3] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | |
| Storage of Solid Compound | 4°C, sealed from moisture | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 521.95 g/mol = 5.2195 mg
-
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed compound. To prepare a 10 mM solution with 5.22 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Signaling Pathway and Experimental Workflow
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[4] It is a downstream effector of the small GTPase RhoA. The binding of active RhoA-GTP to the Rho-binding domain of ROCK2 relieves its autoinhibitory conformation, leading to kinase activation.[4] Activated ROCK2 then phosphorylates various downstream substrates, influencing cellular processes such as contraction, adhesion, migration, and proliferation.
Caption: ROCK2 signaling pathway and point of inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps involved in the preparation of the this compound stock solution.
Caption: Experimental workflow for stock solution preparation.
References
Troubleshooting & Optimization
ROCK2-IN-6 hydrochloride solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROCK2-IN-6 hydrochloride, focusing on common solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: I dissolved this compound in DMSO to make a stock solution. When I dilute it into my aqueous cell culture medium or buffer, it precipitates. Why is this happening?
A2: This is a common issue known as solvent-shifting precipitation. The compound is highly soluble in the DMSO stock but becomes supersaturated and crashes out when diluted into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in your aqueous solution may also be a critical factor.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Can I heat or sonicate the aqueous buffer to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in your final aqueous solution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.
Solubility and Stock Solution Data
The following table summarizes the known solubility of this compound and provides a template for recording your experimental findings with aqueous buffers.
| Solvent/Buffer | Known Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 239.49 mM | Ultrasonic and warming to 60°C may be required. Use freshly opened DMSO as it can be hygroscopic.[1] |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not available | - | Solubility is expected to be low. |
| Your Buffer System 1 | Enter your data | Enter your data | Record your observations |
| Your Buffer System 2 | Enter your data | Enter your data | Record your observations |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37-60°C until the compound is fully dissolved.[1]
-
Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][2]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Troubleshooting Steps Incorporated)
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
While vortexing the pre-warmed buffer, add the DMSO stock solution drop-wise and slowly. This rapid mixing can help to prevent localized high concentrations that lead to precipitation.
-
Do not exceed a final DMSO concentration of 0.5-1% in your aqueous solution, as higher concentrations can be toxic to cells and may increase the likelihood of precipitation.
-
If you observe any cloudiness or precipitate, try further dilution with pre-warmed buffer.
-
Consider using a solubilizing agent or a different buffer system if precipitation persists (see Troubleshooting Guide below).
Visualizing Key Processes and Pathways
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.
Caption: The ROCK2 signaling cascade and its point of inhibition.
Troubleshooting Guide for Solubility Issues
If you encounter precipitation of this compound in your aqueous buffer, follow this troubleshooting workflow.
Caption: A stepwise guide to resolving ROCK2-IN-6 solubility.
References
minimizing off-target effects of ROCK2-IN-6 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use ROCK2-IN-6 hydrochloride and minimize its off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| 1. Inconsistent or No Inhibitory Effect on Known ROCK2 Substrates (e.g., p-MLC, p-MYPT1) | A. Compound Degradation: Improper storage or handling has led to the degradation of this compound. | - Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage, protected from moisture. - Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
| B. Suboptimal Assay Conditions: Incorrect ATP concentration in in vitro kinase assays can affect the apparent potency of an ATP-competitive inhibitor. | - Determine the Michaelis constant (Km) for ATP of your ROCK2 enzyme preparation. - For IC50 determination, use an ATP concentration at or near the Km value. | |
| C. Cellular Permeability Issues: The compound may not be efficiently entering the cells in your specific model system. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Consider using a positive control ROCK inhibitor with known cellular activity (e.g., Y-27632) to validate the experimental setup. | |
| 2. Unexpected Phenotypes or Cellular Responses Not Attributed to ROCK2 Inhibition | A. Off-Target Effects: this compound may be inhibiting other kinases or cellular proteins. | - Perform a kinome-wide selectivity screen to identify potential off-target kinases (see Experimental Protocol 1 ). - Validate on-target effects by using a structurally different ROCK2 inhibitor or by siRNA/CRISPR-mediated knockdown of ROCK2 to see if the phenotype is replicated.[1] |
| B. Activation of Compensatory Signaling Pathways: Inhibition of ROCK2 may lead to the upregulation of parallel signaling pathways. | - Conduct pathway analysis using techniques like Western blotting for key signaling nodes or phosphoproteomics to identify activated pathways. | |
| 3. Discrepancy Between In Vitro and Cellular Assay Results | A. Presence of Cellular Factors: Intracellular ATP concentrations are much higher than those used in typical in vitro assays, which can reduce the apparent potency of ATP-competitive inhibitors. | - Use a higher concentration of the inhibitor in cellular assays compared to biochemical assays. - Confirm target engagement in cells using a method like the Cellular Thermal Shift Assay (CETSA) (see Experimental Protocol 2 ). |
| B. Compound Metabolism: The inhibitor may be metabolized into less active or inactive forms within the cell. | - Evaluate the stability of this compound in your cell culture medium and cell lysates over time using LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[2][] By binding to the ATP pocket of ROCK2, the inhibitor prevents the phosphorylation of its downstream substrates. This leads to the modulation of cellular processes such as actin cytoskeleton organization, cell contraction, motility, and adhesion.[2]
Q2: How can I confirm that the observed effects in my experiment are due to ROCK2 inhibition and not off-targets?
A2: To confirm on-target effects, a multi-pronged approach is recommended:
-
Use of Orthogonal Inhibitors: Employ a structurally unrelated ROCK2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the ROCK2 gene.[1] The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: In a ROCK2 knockdown or knockout background, the addition of this compound should not produce any further effect on the phenotype of interest.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to ROCK2 in a cellular context.
Q3: What are the known downstream targets of ROCK2 that I can use as biomarkers for its activity?
A3: Several key downstream substrates of ROCK2 can be monitored to assess its activity:
-
Myosin Light Chain (MLC): ROCK2 directly phosphorylates MLC, promoting stress fiber formation and cell contractility.[4][5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK2 phosphorylates and inactivates MYPT1, which in turn increases the phosphorylation level of MLC.[5][6]
-
LIM kinases (LIMK): ROCK2 activates LIMK, which then phosphorylates and inactivates cofilin, a protein that promotes actin depolymerization. The result is an increase in stabilized actin filaments.[4][5]
-
STAT3: In immune cells, ROCK2 can regulate the phosphorylation of STAT3, influencing cytokine production.[1]
Data Presentation
Due to the lack of publicly available kinome-wide selectivity data for this compound, the following table presents the selectivity profile of a well-characterized and highly selective ROCK2 inhibitor, Belumosudil (KD025) , as a representative example. Researchers should perform similar profiling for this compound to ascertain its specific selectivity.
Table 1: Representative Kinase Selectivity Profile of a Selective ROCK2 Inhibitor (Belumosudil/KD025)
| Kinase Target | IC50 (nM) | Fold Selectivity (ROCK1/ROCK2) | Reference |
| ROCK2 | 60 - 105 | - | [7][8] |
| ROCK1 | 24,000 | >228 | [8] |
Note: IC50 values can vary depending on the assay conditions. This data is for illustrative purposes to highlight the concept of selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
1. Materials:
-
Purified recombinant kinases (panel of interest)
-
This compound
-
Kinase-specific peptide substrates
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Cold ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP (final ATP concentration typically at the Km for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of target engagement of this compound with ROCK2 in intact cells.
1. Materials:
-
Cultured cells expressing ROCK2
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-ROCK2 antibody
2. Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the protein concentration.
-
Analyze the amount of soluble ROCK2 in each sample by Western blotting using an anti-ROCK2 antibody.
-
Plot the band intensity of soluble ROCK2 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 6. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
interpreting unexpected results with ROCK2-IN-6 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with the selective ROCK2 inhibitor, ROCK2-IN-6 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It is utilized in research to investigate ROCK-mediated diseases, autoimmune disorders, and inflammation.[1][2] The mechanism of action for ROCK2 inhibitors involves targeting and inhibiting the kinase activity of ROCK2. This enzyme is activated by the small GTPase RhoA, leading to the phosphorylation of downstream substrates that are involved in cellular functions like actin cytoskeleton organization, cell contraction, adhesion, and motility. By inhibiting ROCK2, these compounds prevent the phosphorylation of these substrates, thereby modulating these cellular processes.[3][4]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound should be stored as a solid. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 125 mg/mL (239.49 mM) with the aid of ultrasonication and warming to 60°C.[1] It is important to use freshly opened, hygroscopic DMSO for the best solubility.
Q4: Is this compound selective for ROCK2 over ROCK1?
Troubleshooting Guides
Unexpected Result 1: No observable effect on the target pathway or cellular phenotype.
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in phosphorylation of downstream targets (e.g., MYPT1, MLC2) or the anticipated phenotypic change. What could be the issue?
Possible Causes and Troubleshooting Steps:
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Inhibitor Potency and Integrity:
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Cellular Context and ROCK2 Expression:
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Action: Confirm that your cell line expresses sufficient levels of ROCK2. Perform a baseline Western blot to detect total ROCK2 protein.
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Action: The function of ROCK1 and ROCK2 can be cell-type specific and may not be redundant.[3][4] Consider that in your specific cell model, ROCK1 may be the dominant isoform for the phenotype you are studying.
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-
Experimental Conditions:
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Action: Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal effective concentration for your cell line and assay.
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Action: Optimize the treatment duration. The effect of the inhibitor may be transient or require a longer incubation time to become apparent.
-
-
Compensatory Signaling Pathways:
Unexpected Result 2: Unanticipated changes in cell morphology or viability.
Question: After treating my cells with this compound, I've observed unexpected changes in cell shape, adhesion, or a decrease in cell viability. Is this a known off-target effect?
Possible Causes and Troubleshooting Steps:
-
On-Target Effects on the Cytoskeleton:
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Action: ROCK2 is a key regulator of the actin cytoskeleton.[3][4] Changes in cell morphology, such as cell rounding or altered stress fiber formation, are expected on-target effects of ROCK2 inhibition.[8][9]
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Action: Document morphological changes systematically using microscopy. These changes can be a qualitative indicator of inhibitor activity.
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-
Cell Viability:
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Action: The effect of ROCK inhibitors on cell viability can be cell-type dependent. While they can promote survival in some contexts (e.g., with stem cells), they can also induce cell cycle arrest or apoptosis in others.[10][11]
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Action: Perform a dose-response curve and assess cell viability using a reliable method like a colorimetric assay (e.g., MTT) or flow cytometry with a viability dye. Determine the concentration range that inhibits ROCK2 without causing significant cytotoxicity.
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-
Off-Target Kinase Inhibition:
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Action: While ROCK2-IN-6 is selective, high concentrations may inhibit other kinases. If possible, consult a kinase selectivity profile for the compound.
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Action: Compare the observed phenotype with that of other ROCK inhibitors with different selectivity profiles (e.g., a pan-ROCK inhibitor like Y-27632 or another selective ROCK2 inhibitor).[5][12]
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Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Selective ROCK2 inhibitor | [1][2] |
| CAS Number | 2762238-94-6 | [1] |
| Molecular Formula | C₂₆H₂₂ClF₂N₇O | [13] |
| Molecular Weight | 521.95 g/mol | [1] |
| Solubility | 125 mg/mL (239.49 mM) in DMSO (with heating and sonication) | [1] |
| Storage | Solid: -20°C (3 years); Solution: -80°C (6 months), -20°C (1 month) | [1][2] |
Table 2: IC50 Values of Selected ROCK Inhibitors for Comparison
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity | Source |
| Belumosudil (KD025) | 24,000 | 105 | ROCK2 selective | [5] |
| Y-27632 | 220 (Ki) | 300 (Ki) | Pan-ROCK | [12] |
| GSK269962A | 1.6 | 4 | Pan-ROCK | [14] |
| Ripasudil | 51 | 19 | Pan-ROCK | [14] |
| SR-3677 | 56 | ~3 | ROCK2 selective | [15] |
Experimental Protocols
Protocol 1: Western Blot for Assessing ROCK2 Inhibition
This protocol describes how to assess the inhibition of ROCK2 by measuring the phosphorylation of a key downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MYPT1 (e.g., Thr696 or Thr853) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: General Cell-Based Assay for Evaluating this compound
This protocol provides a general workflow for assessing the effect of this compound on a cellular phenotype, such as cell migration or proliferation.
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Cell Seeding: Seed cells in an appropriate multi-well plate at a density that allows for optimal growth and analysis during the experiment.
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Inhibitor Treatment: After cell adherence (or as dictated by the experimental design), replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control. Include positive and negative controls where applicable.
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Incubation: Incubate the cells for a predetermined time period, which should be optimized for the specific assay (e.g., 24, 48, or 72 hours).
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Phenotypic Analysis:
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For cell migration (Wound Healing Assay): Create a scratch in a confluent cell monolayer, treat with the inhibitor, and monitor wound closure over time using microscopy.
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For cell proliferation (MTT or similar assay): At the end of the incubation period, add the assay reagent (e.g., MTT) and follow the manufacturer's instructions to measure cell viability/proliferation.
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Data Analysis: Quantify the results and perform statistical analysis to determine the significance of the inhibitor's effect compared to the control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphomechanical and structural changes induced by ROCK inhibitor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obligate role for Rock1 and Rock2 in adult stem cell viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ROCK | DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing ROCK2-IN-6 Hydrochloride Concentration for Primary Cells
Welcome to the technical support center for ROCK2-IN-6 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this selective ROCK2 inhibitor in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: As a starting point, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments with primary cells. The optimal concentration can vary significantly depending on the primary cell type, its passage number, and the specific experimental endpoint. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific cell type and application.
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO. For in vitro studies, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 125 mg/mL (239.49 mM) with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1]
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Storage of Solid Compound: Store at 4°C, sealed and protected from moisture.
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Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the known off-target effects of selective ROCK2 inhibitors?
A3: While this compound is a selective inhibitor, high concentrations may lead to off-target effects. The two ROCK isoforms, ROCK1 and ROCK2, share high homology in their kinase domains (92%), which can make achieving absolute selectivity challenging.[2] Some studies suggest that at higher concentrations, selective ROCK2 inhibitors might have minor effects on ROCK1 activity.[3] It is always recommended to include appropriate controls, such as a pan-ROCK inhibitor (e.g., Y-27632) or siRNA-mediated knockdown of ROCK2, to confirm that the observed effects are specific to ROCK2 inhibition.
Q4: How does ROCK2 inhibition affect primary cell viability and proliferation?
A4: The effect of ROCK2 inhibition on cell viability and proliferation is cell-type dependent. In some primary cells, such as human pluripotent stem cells, ROCK inhibition is known to increase survival, especially after single-cell dissociation and cryopreservation.[4] However, in other contexts, ROCK2 inhibition can suppress proliferation, for instance, in certain cancer cells.[3] For your specific primary cells, it is essential to perform viability and proliferation assays to characterize the effect of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | High Concentration of this compound: The concentration used may be cytotoxic to your specific primary cell type. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.01 µM) to determine the optimal non-toxic concentration. Use a viability assay such as MTT or a live/dead cell staining to assess cytotoxicity. |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to primary cells. | Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration to assess its effect. | |
| Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. | Ensure you are using the recommended medium, supplements, and culture conditions for your specific primary cell type. Check for any signs of contamination. | |
| No Observable Effect of the Inhibitor | Insufficient Concentration: The concentration of this compound may be too low to elicit a response. | Gradually increase the concentration in your dose-response experiment. Refer to literature for effective concentrations of other selective ROCK2 inhibitors in similar cell types. |
| Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained. | |
| Low ROCK2 Expression or Activity in Cells: The targeted pathway may not be active or critical in your primary cells under the tested conditions. | Verify the expression and activity of ROCK2 in your primary cells using techniques like Western blot or a ROCK2 activity assay. | |
| Inconsistent Results Between Experiments | Variability in Primary Cells: Primary cells can exhibit significant donor-to-donor or batch-to-batch variability. | Use cells from the same donor and passage number for a set of experiments whenever possible. Thoroughly document the source and characteristics of your primary cells. |
| Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the inhibitor. | Calibrate your pipettes regularly. Prepare a master mix of the inhibitor in the culture medium to ensure consistent dosing across wells. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or medium to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your primary cells using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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DMSO (cell culture grade)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
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Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 10, and 25 µM. Include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
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Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and the optimal non-toxic concentration range.
Data Presentation: Example Dose-Response Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.01 | 98.5 ± 4.8 |
| 0.1 | 95.1 ± 6.1 |
| 1 | 88.7 ± 5.5 |
| 10 | 52.3 ± 7.3 |
| 25 | 15.8 ± 3.9 |
Visualizations
References
Technical Support Center: ROCK2-IN-6 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ROCK2-IN-6 hydrochloride in in vivo experiments. The information is intended for scientists and drug development professionals to facilitate smoother experimental workflows and address potential challenges.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and other small molecule inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Animal Mortality | - Acute Toxicity: The administered dose may be too high. - Vehicle Toxicity: The vehicle used for solubilizing the compound may be causing adverse effects. - Improper Administration: Incorrect oral gavage technique can lead to esophageal or stomach perforation.[1][2][3][4] | - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. - Refine Gavage Technique: Ensure proper training on oral gavage techniques. Use appropriate gavage needle size and lubricate the tip.[1][2][5] If resistance is met, do not force the administration.[1] |
| High Variability in Experimental Results | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. - Animal-to-Animal Variation: Biological differences between animals. - Compound Stability: The compound may be degrading in the formulation. | - Standardize Dosing Preparation: Use a precise and validated method for preparing dosing solutions. Ensure thorough mixing before each administration. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Assess Formulation Stability: Prepare fresh dosing solutions daily unless stability data indicates otherwise. Store stock solutions as recommended (-20°C for 1 month, -80°C for 6 months).[3] |
| Lack of Efficacy | - Insufficient Dose: The administered dose may be too low to achieve the desired therapeutic effect. - Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route. - Incorrect Timing of Administration: The dosing schedule may not align with the disease model's progression. | - Dose-Escalation Study: Perform a dose-escalation study to evaluate the efficacy at different dose levels. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Optimize Dosing Regimen: Adjust the timing and frequency of administration based on the disease model and the compound's half-life. |
| Observed Hypotension | - Off-Target ROCK1 Inhibition: Although ROCK2-IN-6 is selective, high concentrations might lead to some inhibition of ROCK1, which is associated with hypotension.[5] | - Confirm Selectivity: If possible, perform an in vitro kinase assay to confirm the selectivity of the compound batch. - Monitor Blood Pressure: In preclinical studies with other selective ROCK2 inhibitors, no significant hypotensive effects were observed.[6] However, it is good practice to monitor cardiovascular parameters, especially at higher doses. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: While specific data for this compound is limited in publicly available literature, a common vehicle used for similar selective ROCK2 inhibitors like KD025 in mice is 0.4% methylcellulose, administered via oral gavage.[7] It is crucial to always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q2: What is a typical starting dose for in vivo studies with a novel selective ROCK2 inhibitor?
A2: For novel selective ROCK2 inhibitors, a starting point for dose-finding studies can be guided by preclinical data from similar compounds. For instance, in a mouse model of liver fibrosis, the selective ROCK2 inhibitor KD025 was administered at 100 mg/kg/day via oral gavage.[7] In a separate study on focal cerebral ischemia, KD025 showed efficacy at 100 and 200 mg/kg.[6] It is essential to conduct a dose-ranging study to determine the optimal and safe dose for your specific model and experimental conditions.
Q3: What are the potential side effects of selective ROCK2 inhibition in vivo?
A3: Selective ROCK2 inhibitors are designed to minimize the side effects associated with dual ROCK1/ROCK2 inhibitors, such as hypotension.[5] Preclinical studies with selective ROCK2 inhibitors like RXC007 have shown a good safety profile with no evidence of hypotension.[6] However, as with any experimental compound, it is important to monitor animals closely for any signs of toxicity, including changes in weight, behavior, and food/water intake.
Q4: How should I prepare and store this compound for in vivo studies?
A4: For in vitro studies, this compound can be dissolved in DMSO.[3] For in vivo administration, a suspension in a suitable vehicle like methylcellulose is often used. Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] It is recommended to prepare fresh dosing formulations for in vivo experiments unless stability in the chosen vehicle has been established.
Quantitative Data Summary
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity |
| ROCK inhibitor-2 | 17 | 2 | Dual |
| RKI-1447 | 14.5 | 6.2 | Dual |
| GSK429286A | 14 | 63 | Dual |
| Y-27632 | 140-220 | 140-220 | Dual |
| Fasudil | - | 10,700 | Non-selective |
| Belumosudil (KD025) | - | 105 | Selective for ROCK2 |
| GNS-3595 | ~80-fold less than ROCK2 | - | Selective for ROCK2[5] |
Experimental Protocols
General Protocol for In Vivo Administration via Oral Gavage in Mice
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Animal Preparation: Acclimatize animals to the facility for at least one week before the experiment. Ensure animals are of the appropriate age and weight for the study.
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Dosing Solution Preparation: Calculate the required amount of this compound based on the desired dose and the average weight of the animals. Prepare a homogenous suspension in the chosen vehicle (e.g., 0.4% methylcellulose).
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Administration:
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Gently restrain the mouse.
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Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
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Insert the gavage needle gently into the esophagus. Do not force the needle.[1]
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Slowly administer the calculated volume of the dosing solution. The maximum recommended volume is typically 10 mL/kg.[4]
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Post-Administration Monitoring: Observe the animal for any immediate signs of distress, such as coughing or difficulty breathing.[2] Monitor animals regularly throughout the study for signs of toxicity, including weight loss, changes in appearance, and altered behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RhoA/ROCK2 signaling pathway leading to cytoskeletal changes.
Caption: A general experimental workflow for in vivo studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ROCK2 inhibitors disclosed in Graviton patent | BioWorld [bioworld.com]
Technical Support Center: Validating ROCK2-IN-6 Hydrochloride Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of ROCK2-IN-6 hydrochloride in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation.[3] this compound exerts its effect by binding to the ATP-binding site of ROCK2, thereby preventing the phosphorylation of its downstream substrates.[3][4]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each new cell line. A dose-response experiment using a cell viability or proliferation assay (e.g., MTT, MTS, or resazurin) is recommended. This involves treating the cells with a range of inhibitor concentrations to identify the concentration that produces the desired biological effect without causing excessive cytotoxicity.
Q3: What are the expected cellular effects of ROCK2 inhibition?
A3: Inhibition of ROCK2 is expected to disrupt the actin cytoskeleton, leading to changes in cell morphology, reduced cell motility, and potentially cell cycle arrest.[5] These effects can be visualized using techniques like immunofluorescence staining for F-actin (using phalloidin) or by observing changes in cell shape and adhesion under a microscope.
Q4: How can I confirm that this compound is specifically inhibiting ROCK2 in my cells?
A4: To confirm target engagement, you can perform a Western blot to assess the phosphorylation status of a known downstream substrate of ROCK2, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting Subunit 1 (MYPT1). A decrease in the phosphorylation of these substrates upon treatment with the inhibitor would indicate specific ROCK2 inhibition.
Q5: What is the difference between ROCK1 and ROCK2, and is this compound selective?
A5: ROCK1 and ROCK2 are highly homologous isoforms with some distinct and some overlapping functions.[6] While both are downstream effectors of RhoA, they can have different subcellular localizations and roles in various cellular processes. This compound is described as a selective ROCK2 inhibitor, meaning it has a higher affinity for ROCK2 compared to ROCK1 and other kinases.[1][2] However, the degree of selectivity should be confirmed, if critical, through kinase panel screening.
Troubleshooting Guides
Western Blot for Phosphorylated ROCK2 Substrates
| Issue | Possible Cause | Recommendation |
| Weak or No Signal for Phospho-protein | 1. Low abundance of the phosphorylated protein. 2. Phosphatase activity during sample preparation. 3. Inefficient antibody binding. 4. Insufficient protein loading. | 1. Consider immunoprecipitation to enrich for the target protein. 2. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.[7][8] 3. Optimize antibody dilution and incubation time. Ensure the antibody is validated for Western blotting. 4. Load more protein lysate per well. |
| High Background | 1. Blocking buffer is not optimal. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) instead.[9] 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps with TBST.[9] |
| Inconsistent Results | 1. Variable protein extraction or loading. 2. Inconsistent transfer efficiency. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Always run a loading control (e.g., GAPDH, β-actin). 2. Ensure proper assembly of the transfer stack and consistent transfer conditions. |
Cell Viability Assays (MTT, MTS, etc.)
| Issue | Possible Cause | Recommendation |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results Do Not Correlate with Other Assays | 1. Assay is measuring metabolic activity, not necessarily cell death. 2. Interference of the compound with the assay reagents. | 1. Remember that tetrazolium-based assays measure mitochondrial activity, which may not always directly correlate with cell number. Consider a complementary assay that measures cell membrane integrity (e.g., LDH assay).[3] 2. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. |
| Low Signal or Poor Dynamic Range | 1. Suboptimal cell number. 2. Insufficient incubation time. | 1. Optimize the initial cell seeding density to ensure they are in the exponential growth phase during the assay. 2. Increase the incubation time with the assay reagent, ensuring it is within the linear range of the assay. |
In Vitro Kinase Assay
| Issue | Possible Cause | Recommendation |
| High Background Signal | 1. Autophosphorylation of the kinase. 2. Non-specific binding of ATP or substrate. | 1. Optimize the enzyme concentration to minimize autophosphorylation while maintaining sufficient substrate phosphorylation.[10] 2. Ensure optimal buffer conditions (e.g., salt concentration, pH) and include appropriate controls without enzyme or substrate. |
| Inhibitor Appears Ineffective | 1. Incorrect ATP concentration. 2. Inhibitor is not soluble in the assay buffer. 3. Inactive enzyme. | 1. For ATP-competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. Use an ATP concentration close to the Km for the kinase.[10] 2. Check the solubility of this compound in the final assay buffer. A small amount of DMSO is usually acceptable. 3. Use a known active kinase and a positive control inhibitor to validate the assay setup. |
| Low Signal-to-Noise Ratio | 1. Suboptimal substrate concentration. 2. Insufficient reaction time. | 1. Titrate the substrate to find the optimal concentration that gives a robust signal without being wasteful. 2. Perform a time-course experiment to determine the linear range of the kinase reaction. |
Quantitative Data
Table 1: Comparative IC50 Values of Various ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Notes |
| ROCK2-IN-6 | - | - | Selective for ROCK2. Specific IC50 values in different cell lines are not widely published and should be determined experimentally. |
| Belumosudil (KD025) | 24,000 | 105 | Highly selective for ROCK2. |
| Y-27632 | 220 (Ki) | 300 (Ki) | Commonly used pan-ROCK inhibitor. |
| Fasudil | 330 (Ki) | 158 | Non-specific RhoA/ROCK inhibitor.[11] |
| GSK269962A | 1.6 | 4 | Potent ROCK inhibitor.[11] |
| Ripasudil (K-115) | 51 | 19 | Specific inhibitor of ROCK.[11] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Experimental Protocols
Western Blot for Phospho-MYPT1
This protocol is designed to assess the phosphorylation of MYPT1 at Threonine 853, a downstream target of ROCK2.
Materials:
-
Cell lysate
-
Phosphatase and protease inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vitro Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant active ROCK2 enzyme
-
ROCK2 substrate (e.g., S6K substrate peptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the ROCK2 substrate, and the desired concentrations of this compound.
-
Enzyme Addition: Add the recombinant ROCK2 enzyme to initiate the reaction. Include a no-enzyme control.
-
ATP Addition: Add ATP to start the kinase reaction. The final ATP concentration should be close to the Km of ROCK2 for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. platypustech.com [platypustech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ROCK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: ROCK2-IN-6 Hydrochloride vs. Y-27632 in Stem Cell Culture
For researchers, scientists, and drug development professionals, the choice of small molecules for stem cell culture is critical for successful outcomes. This guide provides an objective comparison of the well-established, non-selective ROCK inhibitor Y-27632 and the selective ROCK2 inhibitor ROCK2-IN-6 hydrochloride, offering insights into their mechanisms, performance, and potential applications in stem cell research.
The dissociation of human pluripotent stem cells (hPSCs) into single cells often triggers a Rho-associated kinase (ROCK)-mediated hyperactivation of the actin-myosin cytoskeleton, leading to apoptosis, a phenomenon known as anoikis. The use of ROCK inhibitors is a standard practice to enhance cell survival during routine passaging, cryopreservation, and single-cell cloning. Y-27632, a potent inhibitor of both ROCK1 and ROCK2 isoforms, has been the gold standard in this application for over a decade. However, the emergence of isoform-selective inhibitors like this compound raises questions about the potential for more targeted and nuanced control over stem cell fate.
Mechanism of Action: A Tale of Two Isoforms
The ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton. Both ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. While they share significant homology, emerging evidence suggests they have distinct, and at times opposing, roles in cellular processes. Y-27632 acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2, leading to a broad inhibition of this pathway.[1] In contrast, this compound is designed to selectively inhibit the ROCK2 isoform. This selectivity may offer advantages in minimizing off-target effects and providing more precise control over specific cellular functions attributed to ROCK2.
References
A Comparative Analysis of Kinase Inhibitor Selectivity: ROCK2-IN-6 Hydrochloride vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity between ROCK2-IN-6 hydrochloride and Fasudil, focusing on their activity against Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). The following sections present available quantitative data, outline common experimental protocols for determining inhibitor selectivity, and visualize the core signaling pathway.
Introduction to ROCK Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal organization, cell motility, contraction, and gene expression.[2][3] Consequently, inhibitors of this pathway have therapeutic potential for a wide range of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer.[1][4] Fasudil was one of the first ROCK inhibitors developed, while this compound is presented as a more recent, selective agent.[5][6] Understanding the selectivity profile of these inhibitors is crucial for predicting their biological effects and potential off-target activities.
Quantitative Comparison of Inhibitor Selectivity
An inhibitor's selectivity is determined by comparing its potency (typically measured as an IC50 or Kᵢ value) against its intended target versus a panel of other related and unrelated kinases.
This compound: Publicly available experimental data detailing the specific IC50 or Kᵢ values of this compound against a broad kinase panel are limited. It is marketed as a selective ROCK2 inhibitor for research in ROCK-mediated diseases, autoimmune disorders, and inflammation.[5] Without quantitative profiling data, a direct comparison of its selectivity against other kinases cannot be definitively made.
Fasudil: Fasudil is well-characterized as a potent, but non-specific, ROCK inhibitor.[1] It demonstrates activity against both ROCK isoforms and several other kinases, particularly at concentrations often used in cell-based assays.[1] Its active metabolite, Hydroxyfasudil, also shows potent inhibition of both ROCK1 and ROCK2.[2]
The table below summarizes the inhibitory activities of Fasudil against various kinases as reported in cell-free assays.
| Kinase Target | Inhibitor | Activity Type | Value (μM) |
| ROCK1 | Fasudil | Kᵢ | 0.33 |
| ROCK2 | Fasudil | IC₅₀ | 0.158 - 1.9 |
| ROCK2 | Fasudil | Kᵢ | 0.33 |
| PKA | Fasudil | IC₅₀ | 4.58 |
| PKA | Fasudil | Kᵢ | 1.6 |
| PKC | Fasudil | IC₅₀ | 12.30 |
| PKC | Fasudil | Kᵢ | 3.3 |
| PKG | Fasudil | IC₅₀ | 1.650 |
| PKG | Fasudil | Kᵢ | 1.6 |
| MLCK | Fasudil | Kᵢ | 36 |
| PRK2 | Fasudil | IC₅₀ | 4 |
| MSK1 | Fasudil | IC₅₀ | 5 |
| MAPKAP-K1b | Fasudil | IC₅₀ | 15 |
Data compiled from multiple sources.[2][5]
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor involves screening the compound against a large panel of purified kinases and measuring its ability to inhibit the enzymatic activity of each. A generalized workflow for such an experiment is described below.
Objective: To determine the IC50 values of a test compound (e.g., this compound, Fasudil) against a panel of protein kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of product generated (phosphorylated substrate or ADP) is quantified, and the inhibition by the test compound is determined. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for their high sensitivity and throughput.
Materials:
-
Purified recombinant kinases (e.g., ROCK1, ROCK2, PKA, PKC, etc.)
-
Specific peptide or protein substrates for each kinase
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer (containing Mg²⁺)
-
Detection reagents (e.g., ADP-Glo™ reagents)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO to generate a range of concentrations for IC50 determination.
-
Reaction Setup: The kinase reaction is assembled in a 384-well plate. Each well contains the kinase reaction buffer, a specific kinase, its corresponding substrate, and the test compound at a specific concentration.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a final concentration of ATP (often near the Kₘ for each specific kinase). The plate is then incubated at room temperature for a set period, typically 60 minutes.
-
Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced is measured. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP. A second detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase reaction to produce a light signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The kinase activity at each compound concentration is normalized to control wells (containing DMSO vehicle instead of the inhibitor). The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
This process is repeated for each kinase in the screening panel to generate a comprehensive selectivity profile.
ROCK Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK signaling pathway. Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM Kinase (LIMK). The phosphorylation of MYPT1 inhibits myosin light chain (MLC) dephosphorylation, while LIMK phosphorylation leads to the inactivation of cofilin. Both events ultimately promote the stabilization of actin filaments and an increase in actomyosin contractility, which drives changes in cell shape, adhesion, and migration.[2][4]
Caption: The RhoA/ROCK signaling cascade and points of inhibition.
References
Navigating the Kinome: A Comparative Guide to ROCK2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) inhibitors, with a focus on providing a framework for evaluating potential off-target effects. While specific quantitative kinase panel data for ROCK2-IN-6 hydrochloride is not publicly available, this guide leverages data from other well-characterized ROCK2 inhibitors to offer a comparative perspective on selectivity.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. High selectivity minimizes off-target effects, leading to a more precise biological outcome and a better safety profile. The following table summarizes the selectivity of two well-studied ROCK2 inhibitors, Belumosudil (KD025) and SR3677, against a panel of kinases. This data provides a benchmark for what may be expected from a selective ROCK2 inhibitor.
| Kinase | Belumosudil (KD025) (% Inhibition at 1 µM) | SR3677 (% Inhibition at 1 µM) |
| ROCK2 | <10% | <10% |
| ROCK1 | >50% | >50% |
| Casein Kinase 2 (CK2) | <10% | Not Reported |
| Other Kinases (representative) | Generally high % inhibition (low off-target activity) | Generally high % inhibition (low off-target activity) |
Note: The data for Belumosudil (KD025) is derived from KINOMEscan™ profiling results which show percentage of ligand binding activity remaining, where a lower percentage indicates stronger binding. Data for SR3677 is based on its characterization as a highly selective inhibitor with a low off-target hit rate.
Experimental Protocols
Determining the cross-reactivity of a kinase inhibitor involves screening it against a large panel of kinases. A common method for this is the in vitro biochemical kinase assay.
General Protocol for Kinase Selectivity Profiling (Radiometric Assay)
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Test Compound: The inhibitor (e.g., this compound) is serially diluted to the desired concentrations.
-
Kinase Panel: A panel of purified, active recombinant kinases.
-
Substrate: A specific peptide or protein substrate for each kinase.
-
ATP Solution: Contains [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, the test compound, kinase, and substrate are combined in the kinase buffer.
-
The kinase reaction is initiated by the addition of the ATP solution.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of an acid or a high concentration of EDTA.
-
-
Detection and Analysis:
-
An aliquot of the reaction mixture is spotted onto a filtermat.
-
The filtermat is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
ROCK2 Signaling Pathway
ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
Validating the Efficacy of ROCK2-IN-6 Hydrochloride: A Comparative Guide to Downstream Target Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ROCK2-IN-6 Hydrochloride's Performance Against Alternative ROCK2 Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive analysis of this compound, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and its efficacy in modulating downstream signaling pathways. Through a detailed comparison with other notable ROCK inhibitors—Y-27632, Fasudil, and Belumosudil (KD025)—this document serves as a valuable resource for researchers investigating the therapeutic potential of ROCK2 inhibition. The data presented herein is curated from publicly available scientific literature and is intended to facilitate informed decisions in experimental design and drug development.
Performance Comparison of ROCK2 Inhibitors
The inhibitory activity of this compound and its alternatives is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) as a key metric for potency and selectivity against ROCK1 and ROCK2 isoforms.
| Inhibitor | Type | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Key Downstream Targets Affected |
| This compound | Selective ROCK2 | >1000-fold selectivity over ROCK1 | 2.19 | pCofilin, pSTAT3, pAkt |
| Y-27632 | Pan-ROCK | 140 - 220 | 140 - 220 | pMLC, pMYPT1, pCofilin |
| Fasudil | Pan-ROCK | 330 | 158 | pMLC, pMYPT1 |
| Belumosudil (KD025) | Selective ROCK2 | 24,000 | 60 | pSTAT3, pCofilin |
| RKI-1447 | Pan-ROCK | 14.5 | 6.2 | Not specified in searches |
| GSK429286A | Pan-ROCK | 14 | 63 | Not specified in searches |
Unveiling the Mechanism: The ROCK2 Signaling Pathway
The ROCK2 signaling cascade plays a pivotal role in various cellular processes, including cytoskeletal regulation, cell adhesion, and migration. Understanding this pathway is crucial for contextualizing the effects of inhibitors like this compound.
Caption: ROCK2 signaling pathway and points of downstream target modulation.
Experimental Protocols for Target Validation
Accurate validation of a ROCK2 inhibitor's effect on its downstream targets is paramount. Below are detailed protocols for key experimental assays.
Western Blot for Phosphorylated Downstream Targets (pMLC, pMYPT1, pCofilin)
This protocol outlines the essential steps for quantifying the phosphorylation status of key ROCK2 downstream targets.
Caption: Experimental workflow for Western Blot analysis of phosphorylated proteins.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound or alternative inhibitors at various concentrations for a predetermined time. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-MLC, anti-phospho-MYPT1, anti-phospho-Cofilin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the respective target.
In Vitro Kinase Assay for ROCK2 Activity
This assay directly measures the enzymatic activity of ROCK2 and its inhibition by compounds like this compound.
Principle:
The assay quantifies the amount of ADP produced from the kinase reaction where ROCK2 phosphorylates a specific substrate in the presence of ATP. The amount of ADP is then correlated with kinase activity.
General Protocol Outline:
-
Reaction Setup: In a microplate, combine recombinant active ROCK2 enzyme, a specific substrate (e.g., a synthetic peptide), and the inhibitor (this compound or alternatives) at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate Reaction & Detect ADP: Add a reagent that stops the kinase reaction and simultaneously detects the amount of ADP produced. This is often a luminescence-based detection system where the signal is proportional to the ADP concentration.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound emerges as a highly potent and selective inhibitor of ROCK2. Its superior selectivity over the ROCK1 isoform suggests a potential for more targeted therapeutic interventions with a reduced risk of off-target effects compared to pan-ROCK inhibitors like Y-27632 and Fasudil. The provided experimental protocols offer a robust framework for researchers to independently validate the effects of this compound and other inhibitors on key downstream signaling components. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the biological activities of these compounds and to guide the selection of the most appropriate inhibitor for specific research and therapeutic applications.
The Selective Advantage: A Comparative Guide to the ROCK2 Inhibitor ROCK2-IN-6 Hydrochloride
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of the selective ROCK2 inhibitor, ROCK2-IN-6 hydrochloride, with other commonly used ROCK inhibitors, highlighting its utility in dissecting the specific roles of ROCK2 in various physiological and pathological processes.
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in a wide array of cellular functions, including contraction, adhesion, migration, and proliferation.[1][2] While non-selective ROCK inhibitors have been valuable research tools, the development of selective ROCK2 inhibitors like this compound allows for a more nuanced investigation into the distinct functions of the ROCK2 isoform. Due to the limited publicly available data on this compound, this guide will use the well-characterized and clinically relevant selective ROCK2 inhibitor, Belumosudil (KD025), as a representative for comparison against the non-selective ROCK inhibitors Y-27632 and Fasudil.
Performance Comparison: Selectivity is Key
The primary advantage of using a selective ROCK2 inhibitor lies in its ability to differentiate the biological roles of ROCK2 from those of ROCK1. This specificity minimizes off-target effects and allows for a more precise understanding of ROCK2-mediated signaling.
Inhibitor Specificity
| Inhibitor | Type | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Reference |
| Belumosudil (KD025) | Selective ROCK2 | >10,000 nM (IC50) | 105 nM (IC50) | [3] |
| Y-27632 | Non-selective | 220 nM (Ki) | 300 nM (Ki) | [4] |
| Fasudil | Non-selective | 330 nM (Ki) | 158 nM (IC50) | [5][6] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Lower values indicate higher potency.
The data clearly demonstrates the superior selectivity of Belumosudil for ROCK2 over ROCK1, with a selectivity of over 95-fold. In contrast, Y-27632 and Fasudil exhibit comparable inhibitory activity against both ROCK isoforms. This high degree of selectivity makes inhibitors like this compound and Belumosudil invaluable for studies aiming to isolate the functions of ROCK2.
Unraveling the ROCK2 Signaling Pathway
ROCK2 is a downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates a variety of substrates, leading to the regulation of cellular processes. A key downstream event is the phosphorylation of Myosin Light Chain (MLC), which promotes actomyosin contractility.
Experimental Evidence: Dissecting Downstream Effects
The selective inhibition of ROCK2 allows for the precise determination of its contribution to downstream cellular events. A common method to assess ROCK activity is to measure the phosphorylation of its substrate, Myosin Light Chain (MLC).
A study on human embryonic stem cell-derived retinal pigmented epithelium (hESC-RPE) cells demonstrated that both a pan-ROCK inhibitor (Y-27632) and a selective ROCK2 inhibitor (ROCKIV) decreased the phosphorylation of MLC. This indicates that ROCK2 is involved in regulating MLC phosphorylation in these cells.
| Treatment | Change in pMLC/β-actin ratio (normalized to control) |
| Control | 1.0 |
| Y-27632 (10 µM) | ~0.6 |
| ROCKIV (10 µM) | ~0.7 |
| (Data adapted from a study on hESC-RPE cells) |
This type of experiment, when performed with this compound, can quantitatively assess its on-target effect and differentiate the specific contribution of ROCK2 to MLC phosphorylation compared to the combined effects of ROCK1 and ROCK2.
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for key experiments.
Experimental Workflow for Comparing ROCK Inhibitors
In-Cell Western (ICW) Assay for Myosin Light Chain (MLC) Phosphorylation
This protocol provides a high-throughput method to quantify the phosphorylation of MLC in response to ROCK inhibitors.
Materials:
-
96-well or 384-well clear-bottom tissue culture plates
-
Cells of interest
-
ROCK inhibitors (this compound, Y-27632, Fasudil) and vehicle control (e.g., DMSO)
-
Fixing solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1X PBS with 1% BSA)
-
Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) and Mouse anti-β-Actin
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound, Y-27632, Fasudil, or vehicle control for the desired time.
-
Fixation: Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[7]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Repeat the wash.[7]
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.[7]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-p-MLC and anti-β-Actin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Imaging and Quantification: Scan the plate using an infrared imaging system. The intensity of the p-MLC signal is normalized to the β-Actin signal to account for variations in cell number.
Conclusion
The use of a selective ROCK2 inhibitor like this compound offers a significant advantage for researchers aiming to elucidate the specific functions of the ROCK2 isoform. Its high selectivity, as exemplified by compounds like Belumosudil, allows for the precise dissection of ROCK2-mediated signaling pathways, minimizing the confounding effects of ROCK1 inhibition. By employing quantitative experimental approaches and detailed protocols as outlined in this guide, researchers can effectively leverage selective ROCK2 inhibitors to advance our understanding of cellular processes and accelerate the development of novel therapeutics.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The rho-kinase inhibitors Y-27632 and fasudil act synergistically with imatinib to inhibit the expansion of ex vivo CD34(+) CML progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rockland.com [rockland.com]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Synergistic Effects of ROCK2 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of ROCK2 inhibition, with a focus on the therapeutic potential of ROCK2-IN-6 hydrochloride in combination with other drugs. Due to the limited availability of specific quantitative data for this compound in combination therapies, this guide leverages experimental data from other selective ROCK2 inhibitors, namely fasudil and belumosudil (KD025), to illustrate the potential synergistic effects of this drug class.
Unlocking New Therapeutic Strategies Through Combination Therapy
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and proliferation.[1] Its involvement in the pathophysiology of various diseases, including cancer and fibrosis, has made it an attractive target for therapeutic intervention. Selective ROCK2 inhibitors like this compound are being investigated for their potential to enhance the efficacy of existing treatments when used in combination. The rationale behind this approach lies in the potential for synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects.
Synergistic Combinations with Chemotherapy
ROCK2 inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic agents. This synergy is often attributed to the modulation of the tumor microenvironment and the overcoming of drug resistance mechanisms.[2][3]
One key mechanism is the ability of ROCK2 inhibitors to remodel the extracellular matrix (ECM).[1][4] In pancreatic cancer, for instance, a dense fibrotic stroma can impede the delivery and efficacy of chemotherapeutic drugs. The ROCK inhibitor fasudil, when combined with gemcitabine, has been shown to decrease collagen deposition, thereby enhancing the anti-tumor efficacy of gemcitabine.[4][5]
Furthermore, ROCK2 inhibition can directly impact cancer cell survival pathways, rendering them more susceptible to chemotherapy-induced apoptosis. Studies in hepatocellular carcinoma (HCC) have demonstrated that the specific inhibition of ROCK2, but not ROCK1, sensitizes HCC cells to cisplatin.[2][3] This effect is mediated through the regulation of the NF-κB/IL-6/STAT3 signaling pathway, which is crucial for chemoresistance.[3]
Below is a summary of preclinical data for ROCK2 inhibitors in combination with chemotherapy:
| Combination | Cancer Model | Key Findings | Reference |
| Fasudil + Gemcitabine/Abraxane | Pancreatic Cancer (in vivo) | Significantly decreased collagen deposition and enhanced anti-tumor efficacy compared to chemotherapy alone. | [4][5] |
| Y27632 (pan-ROCK inhibitor) + Cisplatin | Hepatocellular Carcinoma (in vivo) | Profoundly sensitized HCC tumors to cisplatin, leading to significant inhibition of tumor growth. | [3] |
| Fasudil + Clioquinol | Glioblastoma (in vitro) | Synergistically inhibited the viability of glioma cells by inducing mitochondria-mediated apoptosis and autophagy. | [6] |
Synergy with Targeted Therapies
The combination of ROCK2 inhibitors with targeted therapies represents another promising avenue. By targeting multiple signaling pathways simultaneously, these combinations can achieve a more potent anti-cancer effect and potentially overcome acquired resistance.
A functional genomics screen identified that ROCK1/2 inhibition sensitizes cancer cells to oxidative phosphorylation (OXPHOS) inhibition.[7] The FDA-approved ROCK inhibitor belumosudil (KD025) demonstrated highly synergistic anti-cancer activity in combination with an OXPHOS inhibitor both in vitro and in vivo.[7] Mechanistically, this combination induced profound energetic stress and cell cycle arrest.[7]
Another example is the synergistic effect observed with the co-inhibition of EGFR and ROCK in triple-negative breast cancer (TNBC). This combination led to impaired cell growth and synergistic pharmacological effects through cell cycle arrest.[1]
| Combination | Cancer Model | Key Findings | Reference |
| Belumosudil (KD025) + OXPHOS Inhibitor | Non-Small Cell Lung Cancer (in vitro/in vivo) | Highly synergistic anti-cancer activity, inducing energetic stress and cell cycle arrest. | [7] |
| ROCK Inhibitor + EGFR Inhibitor | Triple-Negative Breast Cancer (in vitro) | Synergistic impairment of cell growth through cell cycle arrest. | [1] |
Enhancing Immunotherapy Response
The tumor microenvironment often presents a significant barrier to effective immunotherapy. ROCK2 inhibitors can modulate this environment, making tumors more susceptible to immune-mediated killing.
Combining a selective ROCK2 inhibitor, zelasudil, with anti-PD1 therapy in a preclinical model of pancreatic cancer significantly increased survival compared to anti-PD1 alone.[8] This was associated with positive immunomodulatory effects, including an increase in CD8+ and CD4+ T cell infiltration into the tumor and a reduction in immunosuppressive regulatory T cells.[8] Furthermore, combining ROCK blockade with immunogenic chemotherapy has been shown to increase dendritic cell maturation and enhance the priming and infiltration of CD8+ cytotoxic T cells, leading to suppressed tumor growth.[9]
| Combination | Cancer Model | Key Findings | Reference |
| Zelasudil + anti-PD1 | Pancreatic Cancer (in vivo) | Significantly increased survival, enhanced infiltration of CD8+ and CD4+ T cells, and reduced regulatory T cells in the tumor microenvironment. | [8] |
| ROCK Blockade + Immunogenic Chemotherapy | Mammary Tumor (in vivo) | Increased DC maturation, synergistic CD8+ T cell priming and infiltration, leading to suppressed tumor growth and improved overall survival. | [9] |
Experimental Protocols for Assessing Synergy
The synergistic effects of drug combinations are typically evaluated using in vitro cell-based assays followed by in vivo validation. A standard experimental workflow is outlined below.
In Vitro Synergy Assessment
-
Cell Culture: Culture the cancer cell line of interest under standard conditions.
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for each drug (e.g., this compound and a chemotherapeutic agent) individually. This is typically done using a cell viability assay (e.g., MTT or CellTiter-Glo) over a range of drug concentrations.
-
Combination Dose-Response Matrix: Test the drugs in combination across a matrix of different concentrations of both agents.
-
Data Analysis: Analyze the data using methods like isobologram analysis or the Combination Index (CI) method to determine if the interaction is synergistic, additive, or antagonistic.[10][11][12][13] A CI value less than 1 indicates synergy.[13]
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the observed synergy, further experiments are often conducted.
Conclusion
The preclinical evidence strongly suggests that selective ROCK2 inhibition holds significant promise as a component of combination therapies for various diseases, particularly cancer. While specific data for this compound in such combinations is still emerging, the findings from studies with other selective ROCK2 inhibitors like fasudil and belumosudil provide a solid rationale for its further investigation. The ability of ROCK2 inhibitors to modulate the tumor microenvironment, overcome chemoresistance, and enhance anti-tumor immunity positions them as valuable tools in the development of novel and more effective treatment regimens. Further research focusing on quantifying the synergistic effects of this compound with a broader range of therapeutic agents and elucidating the underlying molecular mechanisms is warranted.
References
- 1. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transient tissue priming via ROCK inhibition uncouples pancreatic cancer progression, sensitivity to chemotherapy, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with fasudil and clioquinol produces synergistic anti-tumor effects in U87 glioblastoma cells by activating apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined Rho-kinase inhibition and immunogenic cell death triggers and propagates immunity against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Safety Operating Guide
Navigating the Safe Disposal of ROCK2-IN-6 Hydrochloride: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ROCK2-IN-6 hydrochloride, a selective ROCK2 inhibitor used in various research applications. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general best practices for chemical waste management.
Understanding this compound: A Summary of Key Data
To ensure proper handling and waste classification, it is crucial to be aware of the known properties of this compound. The following table summarizes key information gathered from supplier product pages.
| Property | Value |
| Molecular Formula | C₂₆H₂₇Cl₂F₂N₇O |
| CAS Number | 2762238-94-6 |
| Primary Target | ROCK2 |
| Typical Use | Research on ROCK-mediated diseases |
| Physical Form | Solid |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This procedure is based on standard guidelines for chemical waste and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be treated as chemical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials) that has come into contact with the chemical.
-
Segregate: Do not mix this compound waste with other waste streams. It should be collected in a designated, sealed, and clearly labeled waste container. Avoid mixing with incompatible chemicals.
2. Packaging and Labeling:
-
Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
3. Storage:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Conditions: Ensure the storage area is cool and dry. Follow any specific storage temperature recommendations for the compound, although for waste, room temperature is generally acceptable for short periods.
4. Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Personal protective equipment for handling ROCK2-IN-6 hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ROCK2-IN-6 hydrochloride. The following procedures are based on best practices for handling solid, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield may be necessary for procedures with a high risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling solid chemicals and for protection against incidental contact.[2][3][4] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[5][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing from contamination.[4][7] Consider a disposable gown if there is a risk of significant contamination. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] Use of a respirator should be in accordance with a respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9] Keep the container tightly sealed to prevent moisture absorption.[8]
2.2. Weighing the Compound
-
Designated Area: Whenever possible, weigh powdered chemicals in a designated area, such as a chemical fume hood or a powder handling enclosure, to minimize exposure.[7][10]
-
Ventilation: Use of a chemical fume hood is the preferred method for controlling airborne contaminants.[11] An enclosed balance can also help to contain the powder.[7]
-
Procedure:
-
Don all required PPE.
-
Cover the work surface with absorbent bench paper.[7]
-
Use a weigh boat or weighing paper to contain the powder.[7]
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Minimize the creation of dust.
-
Once weighing is complete, securely close the primary container.
-
Clean the spatula and the weighing area thoroughly.
-
2.3. Dissolving the Compound
-
Solvent Selection: Refer to the product's data sheet for information on appropriate solvents.[9]
-
Procedure:
-
Work within a chemical fume hood.
-
Add the weighed this compound to the appropriate solvent in a suitable container.
-
Mix the solution as required for your experimental protocol.
-
Once in solution, the risk of airborne powder is eliminated, but appropriate PPE should still be worn to protect against splashes.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to ensure laboratory and environmental safety.
-
Solid Waste:
-
Collect excess solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a designated, sealed plastic bag.[5]
-
Dispose of the bag in a container for solid chemical waste, following your institution's hazardous waste disposal guidelines.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and properly labeled waste container.
-
The waste container should be stored in a secondary container to prevent spills.
-
Dispose of the liquid waste through your institution's chemical waste program.
-
-
Empty Containers:
-
Rinse the empty container with a suitable solvent three times.
-
Collect the rinseate as liquid chemical waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[12]
-
Experimental Workflow for Handling this compound
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. realsafety.org [realsafety.org]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. uwlax.edu [uwlax.edu]
- 12. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
